Oct-7-enylboronic acid
Description
Properties
IUPAC Name |
oct-7-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZXPKHHIAAANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681529 | |
| Record name | Oct-7-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198772-66-5 | |
| Record name | Oct-7-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Alkenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkenylboronic acids and their derivatives, particularly their pinacol esters, are versatile intermediates in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of a long alkyl chain introduces lipophilic character, making these compounds valuable precursors for the synthesis of complex molecules with potential applications in drug development, materials science, and polymer chemistry. This guide provides a comprehensive overview of the physical and chemical properties of these compounds, detailed experimental protocols for their synthesis and subsequent reactions, and a visualization of a typical experimental workflow.
Physical Properties
Long-chain alkenylboronic acids are typically handled and stored as their pinacol esters to enhance stability. The physical properties of these esters are influenced by the length of the alkyl chain. Generally, as the chain length increases, the melting and boiling points tend to rise, and their solubility in nonpolar organic solvents increases.
Data Presentation: Physical Properties of Representative Long-Chain Alkenylboronic Acid Pinacol Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| (E)-Oct-1-en-1-ylboronic acid pinacol ester | C₁₄H₂₇BO₂ | 238.18 | Liquid | 86-90 (at 0.4-0.5 mmHg) | 0.881 | 1.446 |
| (E)-Pent-1-en-1-ylboronic acid pinacol ester | C₁₁H₂₁BO₂ | 196.09 | - | 110-111 (at 28 mmHg)[1] | 0.884[1] | 1.441[1] |
| Vinylboronic acid pinacol ester | C₈H₁₅BO₂ | 154.02 | Powder or Low Melting Solid[2] | 40 (at 20.0 mmHg)[2] | 0.908[3] | 1.4240 to 1.4260[2] |
| Allylboronic acid pinacol ester | C₉H₁₇BO₂ | 168.04 | Liquid | 50-53 (at 5 mmHg)[4] | 0.896[4] | 1.4268[4] |
Solubility:
Chemical Properties
The chemical properties of long-chain alkenylboronic acids are dominated by the reactivity of the carbon-boron bond and the alkenyl moiety.
Stability:
-
Hydrolysis: Boronic acids and their esters are susceptible to hydrolysis. Pinacol esters offer enhanced stability compared to the free boronic acids.[7] The rate of hydrolysis is influenced by pH and the steric environment around the boron atom.
-
Oxidation: The carbon-boron bond is prone to oxidation, which can be a significant degradation pathway, especially in biological systems. The stability towards oxidation can be influenced by the electronic properties of the substituents on the boron atom.
-
Handling and Storage: Due to their sensitivity to hydrolysis and oxidation, long-chain alkenylboronic acid pinacol esters should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from moisture.
Reactivity:
-
Suzuki-Miyaura Coupling: The most prominent reaction of alkenylboronic acids and their esters is the palladium-catalyzed Suzuki-Miyaura cross-coupling with organic halides or triflates. This reaction forms a new carbon-carbon bond with retention of the alkene stereochemistry, making it a powerful tool for the synthesis of complex organic molecules.[8][9]
-
Other Reactions: Alkenylboronic esters can also participate in other transformations, including additions to the double bond and conversions of the boronic ester moiety to other functional groups.
Experimental Protocols
Synthesis of (E)-Dodec-1-en-1-ylboronic acid pinacol ester via Hydroboration
This protocol describes the synthesis of a representative long-chain alkenylboronic acid pinacol ester.
Materials:
-
1-Dodecyne
-
Pinacolborane (HBpin)
-
Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., a manganese(I) alkyl complex)[10][11]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous solvents for workup and purification (e.g., diethyl ether, pentane)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve 1-dodecyne (1.0 equiv) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add pinacolborane (1.1-1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of dicyclohexylborane (e.g., 5 mol%) or another suitable catalyst. The reaction can often be performed under neat conditions at room temperature.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slow addition of water. Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7] Due to the potential for hydrolysis or strong adsorption on silica, it is advisable to use a nonpolar eluent system (e.g., hexane/ethyl acetate) and to perform the chromatography quickly.[13] In some cases, using silica gel impregnated with boric acid or using neutral alumina can improve purification.[14]
Suzuki-Miyaura Coupling of (E)-Dodec-1-en-1-ylboronic acid pinacol ester with an Aryl Bromide
This protocol outlines a general procedure for the application of a long-chain alkenylboronic acid pinacol ester in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(E)-Dodec-1-en-1-ylboronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)
-
Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a reaction vessel, add the (E)-dodec-1-en-1-ylboronic acid pinacol ester (1.1-1.5 equiv), the aryl bromide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the chosen solvent system. The mixture is typically degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.[9]
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualization
As specific signaling pathways directly involving long-chain alkenylboronic acids are not well-documented in the scientific literature, a representative experimental workflow for their synthesis and subsequent use is presented below. This diagram illustrates the logical progression from starting materials to a final coupled product.
References
- 1. CAS#:161395-96-6 | (E)-1-Pentene-1-boronic Acid Pinacol Ester | Chemsrc [chemsrc.com]
- 2. Vinylboronsäurepinakolester contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of Oct-7-enylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Oct-7-enylboronic acid. Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of analogous aliphatic and unsaturated boronic acids. Detailed experimental protocols are provided to facilitate the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from the known spectral characteristics of its constituent functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (in CD₃OD) | ¹³C NMR (in CD₃OD) |
| Chemical Shift (δ, ppm) | Assignment |
| 5.88 - 5.75 (m, 1H) | H-7 |
| 5.02 - 4.90 (m, 2H) | H-8 |
| 2.08 (q, J = 6.8 Hz, 2H) | H-6 |
| 1.45 - 1.25 (m, 8H) | H-2, H-3, H-4, H-5 |
| 0.78 (t, J = 7.5 Hz, 2H) | H-1 |
Note: The B-OH proton signal is typically not observed in methanol-d4 due to solvent exchange.
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600 - 3200 | O-H stretch (B-OH), H-bonded | Broad, Strong |
| 3075 | =C-H stretch | Medium |
| 2925, 2855 | C-H stretch (alkyl) | Strong |
| 1640 | C=C stretch | Medium |
| 1350 | B-O stretch | Strong |
| 990, 910 | =C-H bend (out-of-plane) | Strong |
Table 3: Predicted Mass Spectrometry Data (as a derivative)
| Technique | Ionization Mode | Predicted Fragment (m/z) | Assignment |
| GC-MS (as trimethylsilyl derivative) | Electron Ionization (EI) | 300 | [M]⁺ |
| 285 | [M - CH₃]⁺ | ||
| Various fragments from alkyl chain cleavage | |||
| LC-MS | Electrospray Ionization (ESI) | 155 | [M - H]⁻ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to address the specific challenges associated with the analysis of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Boronic acids have a tendency to form cyclic trimers known as boroxines through dehydration, which can lead to complex and difficult-to-interpret NMR spectra. The use of a protic deuterated solvent can help to break up these oligomers.
Sample Preparation and Acquisition:
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of methanol-d4 (CD₃OD). This solvent helps to suppress the formation of boroxine anhydrides.
-
Sample Preparation: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups in this compound.
Sample Preparation and Acquisition (KBr Pellet Method):
-
Sample Grinding: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[1] A background spectrum of the empty spectrometer should be collected prior to sample analysis.
Mass Spectrometry (MS)
Due to their low volatility, boronic acids can be challenging to analyze by standard GC-MS without derivatization. LC-MS is often a more direct method.
GC-MS Protocol (with Derivatization):
-
Derivatization: To increase volatility, the boronic acid can be converted to a silyl ester. In a vial, dissolve ~1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.
-
Instrumentation: Use a GC-MS system with a non-polar capillary column (e.g., DB-5ms).
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a mixture of methanol and water.[2]
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a modifier like ammonium acetate, can be effective.[3]
-
-
MS Parameters:
-
Ionization Mode: Negative ion mode (ESI-) is often effective for detecting the [M-H]⁻ ion of boronic acids.[2]
-
Mass Range: m/z 50 - 500.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Introduction to the applications of omega-alkenylboronic acids
An In-Depth Technical Guide to the Applications of Omega-Alkenylboronic Acids
Introduction
Omega-alkenylboronic acids and their ester derivatives are a versatile class of organoboron compounds that have garnered significant attention from researchers in organic synthesis, materials science, and medicinal chemistry. Their unique bifunctional structure, featuring a terminal alkene (omega-alkenyl group) and a boronic acid moiety, provides two distinct reactive sites. The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols. The alkenyl group, on the other hand, can undergo a variety of addition reactions, including polymerization. This combination allows for the design of complex molecules, advanced polymers, and sophisticated biomedical systems. This guide provides a detailed overview of the core applications of omega-alkenylboronic acids, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of alkenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples the alkenylboronic acid with an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[3][4]
The catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
Data Presentation: Reaction Yields
The Suzuki-Miyaura reaction consistently provides good to excellent yields across a variety of substrates. The table below summarizes representative yields for the coupling of various aryl halides with alkenylboronic acids or their derivatives.
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | (E)-Hex-1-en-1-ylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water / Toluene | 92 | [6] |
| 2 | 4-Iodoanisole | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | Toluene / Dioxane | 95 | [7] |
| 3 | 1-Naphthyl triflate | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 88 | [8] |
| 4 | 4-Chlorobenzonitrile | (E)-Oct-1-en-1-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / Water | 94 | [9] |
| 5 | 3-Bromopyridine | Cyclohexenylboronic acid | Pd(PPh₃)₄ | CsF | THF | 85 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an omega-alkenylboronic acid.[7]
-
Reagent Preparation : In a round-bottom flask or pressure vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), the omega-alkenylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Solvent Addition : Add the chosen solvent system (e.g., a 4:1 mixture of toluene and dioxane, sufficient to make a 0.1 M solution with respect to the aryl bromide). If using an aqueous base, add the required volume of the base solution (e.g., 2 M Na₂CO₃).
-
Degassing : Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equiv.).
-
Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Advanced Polymer Synthesis via Radical Polymerization
Alkenylboronic acid derivatives, particularly their pinacol esters, serve as effective monomers in radical polymerization processes.[10][11] The vacant p-orbital on the boron atom stabilizes the adjacent chain-growth radical, facilitating polymerization where monomers with similar structures might fail.[12][13] This approach allows for the creation of polymers with boron-containing side chains, which can be subsequently transformed through post-polymerization modifications. This "side-chain replacement" strategy enables the synthesis of novel polymers that are otherwise difficult to access.[12]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly useful technique, as it allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Log in to Peeref - Peeref [peeref.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. boronmolecular.com [boronmolecular.com]
The Dawn of a Versatile Reagent: Discovery and Initial Characterization of Alkenylboronic Acids
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational discovery and initial characterization of alkenylboronic acids, a class of compounds that has become indispensable in modern synthetic chemistry. This document provides a historical perspective on their first synthesis, detailed experimental protocols from early reports, a summary of their initial physical and chemical properties, and an overview of their subsequent impact on organic synthesis.
Discovery and Seminal Synthesis
While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the era of alkenylboronic acids dawned nearly a century later.[1][2] A pivotal moment in this discovery was the work of H. C. Brown and his colleagues, who laid much of the groundwork in organoborane chemistry. While a single, definitive "discovery" paper is not straightforward to identify, a significant early report detailing the synthesis and properties of an alkenylboronic acid appeared in the Journal of the American Chemical Society in 1960 .[3][4][5] This work provided a reproducible method for the preparation of these valuable compounds and opened the door to their exploration as synthetic intermediates.
The initial synthesis of vinylboronic acid, the simplest alkenylboronic acid, was a multi-step process that showcased the ingenuity of early organoboron chemists. The general workflow involved the creation of a vinyl-organometallic reagent, which was then reacted with a boron electrophile, followed by hydrolysis to yield the desired boronic acid.
References
- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. vinylboronic acid - 4363-34-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-hexylsulfanylethylboronic acid - 98544-76-4 - Structure, Synthesis, Properties [organoborons.com]
Methodological & Application
Application Notes and Protocols for the Use of Alkenylboronic Acids in Natural Product Synthesis: A Case Study in the Total Synthesis of (-)-Kaitocephalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of alkenylboronic acids, specifically (Z)-oct-1-en-1-ylboronic acid, in the construction of complex natural products. The Suzuki-Miyaura cross-coupling reaction serves as a powerful tool for the formation of carbon-carbon bonds, and the use of alkenylboronic acids allows for the introduction of specific vinyl functionalities, which are common motifs in a variety of biologically active molecules. This document will focus on a key step in the total synthesis of the potent glutamate receptor antagonist, (-)-Kaitocephalin, as a representative example of this methodology.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability in organic synthesis.[1][2][3] In the context of natural product synthesis, it allows for the strategic connection of complex molecular fragments.
The use of alkenylboronic acids, such as oct-7-enylboronic acid and its isomers, enables the stereospecific installation of a double bond, a crucial feature in many natural products.[4] While direct applications of this compound in published total syntheses are not readily found, the closely related (Z)-oct-1-en-1-ylboronic acid has been successfully employed in the synthesis of (-)-Kaitocephalin. This provides a valuable and illustrative example of the utility of this class of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (Z)-Oct-1-en-1-ylboronic Acid
This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving vinylboronic acids in the synthesis of complex molecules like (-)-Kaitocephalin.
Materials:
-
Vinyl halide or triflate (1.0 eq)
-
(Z)-Oct-1-en-1-ylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, THF/H₂O)
-
Anhydrous solvents
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the vinyl halide or triflate, (Z)-oct-1-en-1-ylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings of alkenylboronic acids with various organohalides, providing a reference for expected yields.
| Entry | Alkenylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (Z)-Oct-1-en-1-ylboronic acid | Vinyl Iodide | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 2 | (Z)-Oct-1-en-1-ylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | This compound | Vinyl Triflate | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 88 |
| 4 | (E)-Hex-1-enylboronic acid | Aryl Iodide | Pd(OAc)₂/PCy₃ (4) | Na₂CO₃ | DME/H₂O | 85 | 90 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Retrosynthetic Analysis of (-)-Kaitocephalin
Caption: Simplified retrosynthetic analysis of (-)-Kaitocephalin highlighting the key Suzuki-Miyaura coupling.
References
Application of Oct-7-enylboronic Acid in the Synthesis of Insect Pheromones
Abstract
This document details a synthetic protocol for the application of Oct-7-enylboronic acid as a key building block in the synthesis of lepidopteran sex pheromones. Specifically, a hypothetical synthesis of (Z)-9-tetradecen-1-ol, a precursor to the pheromone component (Z)-9-tetradecenyl acetate, is outlined. The methodology hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by selective hydroboration-oxidation and subsequent acetylation. This approach offers a convergent and modular route to long-chain alkenyl acetates, which are common structural motifs in insect pheromones. Detailed experimental procedures, data tables, and process diagrams are provided for researchers in chemical synthesis and drug development.
Introduction
Insect pheromones are vital tools for integrated pest management, offering a species-specific and environmentally benign alternative to broad-spectrum pesticides. The majority of lepidopteran sex pheromones are long-chain unsaturated alcohols, aldehydes, or their acetate esters. Their synthesis often requires precise control over the geometry and position of double bonds within a long aliphatic chain.
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful methods for the construction of carbon-carbon bonds in pheromone synthesis.[1] This application note describes a synthetic strategy employing this compound, a commercially available C8 building block, for the synthesis of (Z)-9-tetradecenyl acetate, a sex pheromone component of numerous moth species, including the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).
The proposed synthetic route involves three key transformations:
-
Suzuki-Miyaura Coupling: Formation of the C14 backbone by coupling this compound with a suitable C6 vinyl halide.
-
Selective Hydroboration-Oxidation: Conversion of the terminal alkene of the resulting diene to a primary alcohol.
-
Acetylation: Esterification of the alcohol to yield the final pheromone acetate.
This modular approach allows for the potential synthesis of a variety of pheromones by changing the coupling partners.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below. The key strategic bond disconnection is made via a Suzuki-Miyaura coupling between the C8 boronic acid and a C6 vinyl bromide.
Caption: Proposed synthesis of (Z)-9-Tetradecenyl acetate.
Experimental Protocols
This procedure details the palladium-catalyzed cross-coupling of this compound with (Z)-1-bromohex-1-ene.
Materials:
-
This compound (1.0 eq)
-
(Z)-1-Bromohex-1-ene (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), degassed
-
Deionized water, degassed
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Add degassed THF and degassed water in a 4:1 ratio to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add (Z)-1-bromohex-1-ene via syringe and heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford (Z)-Tetradeca-1,9-diene as a colorless oil.
This protocol describes the selective anti-Markovnikov hydration of the terminal double bond.[2][3]
Materials:
-
(Z)-Tetradeca-1,9-diene (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve (Z)-Tetradeca-1,9-diene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the consumption of the starting material by GC-MS.
-
Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂. (Caution: Exothermic reaction)
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (Z)-Tetradec-9-en-1-ol.
This final step converts the synthesized alcohol into the target pheromone acetate.[4]
Materials:
-
(Z)-Tetradec-9-en-1-ol (1.0 eq)
-
Acetic anhydride (Ac₂O) (1.5 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (Z)-Tetradec-9-en-1-ol in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate 95:5) to obtain (Z)-9-Tetradecenyl acetate.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis. Yields and purities are based on typical values reported for similar transformations in the literature.
Table 1: Summary of Reaction Yields and Purity
| Step | Product Name | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | % Yield | Purity (by GC) |
| 1 | (Z)-Tetradeca-1,9-diene | 194.37 | 194 | 155 | 80% | >98% |
| 2 | (Z)-Tetradec-9-en-1-ol | 212.39 | 212 | 170 | 80% | >99% |
| 3 | (Z)-9-Tetradecenyl acetate | 254.44 | 254 | 236 | 93% | >99% (Z-isomer) |
| Based on a starting scale of 1 mmol of this compound. |
Table 2: Key Reagent Quantities (1 mmol scale)
| Step | Reagent | Equivalents | Amount |
| 1 | This compound | 1.0 | 156 mg |
| (Z)-1-Bromohex-1-ene | 1.2 | 196 mg | |
| Pd(dppf)Cl₂ | 0.03 | 24 mg | |
| K₂CO₃ | 3.0 | 414 mg | |
| 2 | (Z)-Tetradeca-1,9-diene | 1.0 | 194 mg |
| 9-BBN (0.5 M in THF) | 1.1 | 2.2 mL | |
| 3 | (Z)-Tetradec-9-en-1-ol | 1.0 | 212 mg |
| Acetic anhydride | 1.5 | 0.14 mL | |
| Pyridine | 2.0 | 0.16 mL |
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the synthetic steps.
Caption: Detailed experimental workflow for pheromone synthesis.
Conclusion
The described methodology presents a robust and flexible strategy for the synthesis of insect pheromones utilizing this compound. The key Suzuki-Miyaura coupling allows for the efficient formation of the carbon skeleton, and subsequent well-established transformations afford the target compound in high purity. This application note serves as a template for researchers, which can be adapted for the synthesis of other long-chain alkenyl acetate pheromones by judicious selection of the vinyl halide coupling partner. Further optimization of reaction conditions, particularly the catalyst system for the Suzuki-Miyaura coupling, may lead to improved yields and shorter reaction times.
References
- 1. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Oct-7-enylboronic acid pinacol ester for Suzuki coupling
Preparation of Oct-7-enylboronic Acid Pinacol Ester and its Application in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
Organoboron compounds, particularly boronic acid pinacol esters, are versatile and indispensable reagents in modern organic synthesis. Their stability, ease of handling, and broad reactivity make them ideal partners in a variety of cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. This application note provides detailed protocols for the synthesis of this compound pinacol ester, a valuable building block, via a catalyzed hydroboration of 1-octene. Furthermore, it outlines a representative protocol for its subsequent use in a Suzuki-Miyaura cross-coupling reaction with an aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.
Part 1: Synthesis of this compound Pinacol Ester via Iridium-Catalyzed Hydroboration
The synthesis of alkylboronic acid pinacol esters from terminal alkenes is efficiently achieved through catalytic hydroboration. Iridium-based catalysts, in particular, have demonstrated high efficacy and selectivity for the anti-Markovnikov addition of pinacolborane to terminal olefins, yielding the desired linear boronate ester in high yields.[1][2]
Experimental Protocol: Iridium-Catalyzed Hydroboration of 1-Octene
Materials:
-
1-Octene (1.0 equiv)
-
Pinacolborane (1.1 equiv)
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer) (1.5 mol%)
-
dppe (1,2-Bis(diphenylphosphino)ethane) (3.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(cod)Cl]₂ (1.5 mol%) and dppe (3.0 mol%).
-
Add anhydrous THF to dissolve the catalyst components.
-
To this solution, add 1-octene (1.0 equiv) via syringe.
-
Slowly add pinacolborane (1.1 equiv) to the reaction mixture at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.
Data Presentation
| Parameter | Value | Reference |
| Catalyst System | [Ir(cod)Cl]₂ / dppe | [2] |
| Catalyst Loading | 1.5 mol% [Ir], 3.0 mol% dppe | [3] |
| Substrate | 1-Octene | |
| Reagent | Pinacolborane | |
| Solvent | THF | [1] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | |
| Yield | >90% | [1][2] |
| Selectivity | >99% for the terminal boronate ester | [1][2] |
Experimental Workflow: Synthesis of this compound Pinacol Ester
Caption: Workflow for the iridium-catalyzed synthesis of this compound pinacol ester.
Part 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide
The synthesized this compound pinacol ester is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp³)–C(sp²) bond. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 equiv), this compound pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (2.0 equiv).
-
Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | Pd(dppf)Cl₂ | [4] |
| Catalyst Loading | 3 mol% | |
| Boronic Ester | This compound pinacol ester | |
| Aryl Halide | 4-Bromotoluene | |
| Base | Cesium Carbonate (Cs₂CO₃) | [4] |
| Solvent | 1,4-Dioxane/Water | |
| Temperature | 80-100 °C | [4] |
| Reaction Time | 12-24 hours | |
| Yield | Good to excellent (typically >70%) |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound pinacol ester.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. DSpace [qspace.library.queensu.ca]
- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Alkenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules utilizing chiral alkenylboronic acids and their derivatives. These methods offer powerful strategies for the construction of key structural motifs found in pharmaceuticals and natural products.
Introduction
Chiral alkenylboronic acids and their esters are versatile reagents in modern organic synthesis. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol makes them invaluable tools for the asymmetric synthesis of complex molecules. This document outlines several key applications, providing detailed protocols and performance data.
Application Note 1: Enantioselective α-Alkenylation of Aldehydes
The enantioselective α-alkenylation of aldehydes provides direct access to chiral α-formyl olefins, which are versatile intermediates in organic synthesis. A powerful approach utilizes a synergistic combination of copper (II) and chiral amine catalysis to achieve high enantioselectivity.[1][2][3][4]
Reaction Principle
This dual catalytic system involves the simultaneous activation of the alkenylboronic acid and the aldehyde. The chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the copper(II) catalyst undergoes transmetalation with the alkenylboronic acid to generate a highly electrophilic copper(III)-olefin species. The subsequent reaction between the enamine and the activated copper complex proceeds with high enantioselectivity, dictated by the chiral amine catalyst.
Caption: Synergistic Cu(II) and Amine Catalysis Workflow.
Quantitative Data
The following table summarizes the performance of the enantioselective α-alkenylation of various aldehydes with different alkenylboronic acids.
| Entry | Aldehyde | Alkenylboronic Acid | Yield (%) | ee (%) |
| 1 | Propionaldehyde | (E)-Oct-1-en-1-ylboronic acid | 72 | 93 |
| 2 | Phenylacetaldehyde | (E)-Styrylboronic acid | 74 | 90 |
| 3 | Isovaleraldehyde | (E)-3,3-Dimethylbut-1-en-1-ylboronic acid | 73 | 90 |
| 4 | Cyclohexanecarbaldehyde | (E)-Styrylboronic acid | 67 | 85 |
| 5 | Octanal | (E)-(2-Bromostyryl)boronic acid | 78 | 94 |
Data sourced from studies by MacMillan and coworkers.[2]
Experimental Protocol
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Alkenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Chiral amine catalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine trifluoroacetic acid salt, 0.2 mmol, 20 mol%)
-
Methylboronic acid (2.0 equiv, as an additive to accelerate transmetalation)[2]
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (18.1 mg, 0.1 mmol) and the chiral amine catalyst (e.g., 67.8 mg, 0.2 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DCM (5.0 mL).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
In a separate vial, dissolve the alkenylboronic acid (1.5 mmol) and methylboronic acid (2.0 mmol) in anhydrous DCM (5.0 mL).
-
Add the boronic acid solution to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The resulting aldehyde is often reduced in situ with NaBH₄ to the corresponding alcohol for easier handling and determination of enantiomeric excess by chiral HPLC.[2]
Application Note 2: Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates
This method provides access to highly enantioenriched tertiary bis-homoallyl boronic esters through a three-component coupling reaction.[5][6][7] This transformation is significant as it constructs two non-adjacent stereocenters in a single step with high diastereoselectivity.
Reaction Principle
The reaction is catalyzed by an Iridium-phosphoramidite complex. An alkenyl boronate, formed in situ from an alkenylboronic ester and an organolithium reagent, acts as the nucleophile. The iridium catalyst activates a racemic secondary allylic carbonate, leading to a kinetic resolution and the formation of a chiral π-allyl iridium intermediate. The alkenyl boronate then adds to this intermediate, triggering a 1,2-metalate shift to furnish the chiral tertiary boronic ester product.[6][7]
Caption: Key steps in the Ir-catalyzed allylation.
Quantitative Data
The following table presents data for the iridium-catalyzed enantioselective allylation of various alkenyl boronates.
| Entry | Alkenyl Boronic Ester | Allylic Carbonate | Yield (%) | dr | ee (%) |
| 1 | (E)-Styrylboronic acid pinacol ester | cinnamyl methyl carbonate | 88 | >20:1 | 98 |
| 2 | (E)-Hex-1-en-1-ylboronic acid pinacol ester | cinnamyl methyl carbonate | 75 | >20:1 | 97 |
| 3 | (Z)-Styrylboronic acid pinacol ester | crotyl methyl carbonate | 65 | 15:1 | 95 |
| 4 | 2-(thiophen-2-yl)vinylboronic acid pinacol ester | cinnamyl methyl carbonate | 82 | >20:1 | 99 |
Representative data based on related literature.[8]
Experimental Protocol
Materials:
-
Alkenylboronic acid pinacol ester (0.2 mmol, 1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi, 0.2 mmol, 1.0 equiv)
-
[Ir(COD)Cl]₂ (0.005 mmol, 2.5 mol%)
-
Chiral phosphoramidite ligand (e.g., (S)-L1, 0.02 mmol, 10 mol%)
-
Racemic secondary allylic carbonate (0.42 mmol, 2.1 equiv)
-
Lithium chloride (LiCl, 0.2 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
In a glovebox, to an oven-dried vial, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral ligand (e.g., 10.5 mg, 0.02 mmol).
-
Add anhydrous THF (1.0 mL) and stir for 30 minutes at room temperature.
-
In a separate vial, dissolve the alkenylboronic acid pinacol ester (0.2 mmol) in anhydrous THF (1.0 mL).
-
Cool the boronic ester solution to -78 °C and add the organolithium reagent (e.g., n-BuLi in hexanes, 0.2 mmol) dropwise. Stir for 30 minutes at -78 °C to form the 'ate' complex.
-
Add the solution of the 'ate' complex to the catalyst mixture.
-
Add the racemic allylic carbonate (0.42 mmol) and LiCl (8.5 mg, 0.2 mmol).
-
Stir the reaction at the desired temperature (e.g., 40 °C) for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Application Note 3: Enantioselective Synthesis of α-Aminoboronates
Chiral α-aminoboronic acids are important pharmacophores, with several approved drugs containing this motif. A nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates provides a direct and efficient route to these valuable compounds.[9][10]
Reaction Principle
The reaction is proposed to proceed via an enantioselective hydrometallation of the alkenyl boronate with a chiral nickel-hydride catalyst. This is followed by an inner-sphere nitrenoid transfer from a dioxazolone, leading to the formation of the C-N bond and the desired enantioenriched α-aminoboronate.[9]
Caption: Proposed mechanism for NiH-catalyzed hydroamidation.
Quantitative Data
The following table shows the results for the hydroamidation of various alkenyl boronates.
| Entry | Alkenyl Boronate Substrate | Dioxazolone Substrate | Yield (%) | ee (%) |
| 1 | (E)-Styrylboronic acid pinacol ester | 3-Phenyl-1,4,2-dioxazol-5-one | 95 | 98 |
| 2 | (E)-Hex-1-en-1-ylboronic acid pinacol ester | 3-Phenyl-1,4,2-dioxazol-5-one | 88 | 96 |
| 3 | 2-(Naphthalen-2-yl)vinylboronic acid pinacol ester | 3-Methyl-1,4,2-dioxazol-5-one | 92 | 97 |
| 4 | (E)-Styrylboronic acid pinacol ester | 3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one | 90 | 99 |
Data based on the work of Yin and coworkers.[9]
Experimental Protocol
Materials:
-
Alkenyl boronate (0.2 mmol, 1.0 equiv)
-
Dioxazolone (0.24 mmol, 1.2 equiv)
-
Ni(COD)₂ (0.01 mmol, 5 mol%)
-
Chiral amino alcohol ligand (0.012 mmol, 6 mol%)
-
Phenylsilane (PhSiH₃, 0.4 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a nitrogen-filled glovebox, add Ni(COD)₂ (2.75 mg, 0.01 mmol) and the chiral ligand (0.012 mmol) to a vial.
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir for 10 minutes.
-
Add the alkenyl boronate (0.2 mmol) and the dioxazolone (0.24 mmol).
-
Add phenylsilane (49 µL, 0.4 mmol).
-
Seal the vial and stir at the specified temperature (e.g., 25 °C) for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-aminoboronate.
References
- 1. Enantioselective a-Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis [organic-chemistry.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Enantioselective α-alkenylation of aldehydes with boronic acids via the synergistic combination of copper(II) and amine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. Mechanistic Basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates [ideas.repec.org]
Application Notes and Protocols: One-Pot Synthesis and Coupling Reactions of Oct-7-enylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of Oct-7-enylboronic acid and its subsequent application in two pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. This methodology offers an efficient pathway to introduce the versatile oct-7-enyl moiety into a wide range of molecular scaffolds, a valuable strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.
One-Pot Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a one-pot procedure from the commercially available starting material, 1-octyne. This method involves a hydroboration reaction followed by hydrolysis, avoiding the isolation of the intermediate boronate ester, thus streamlining the synthetic process.
Experimental Protocol: One-Pot Synthesis via Hydroboration
Materials:
-
1-Octyne (1.0 equiv)
-
Catecholborane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 1-octyne (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add catecholborane (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary, though for many subsequent coupling reactions, the crude material can be used directly.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner to introduce the octenyl chain onto aryl or vinyl halides.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 6 | 78 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 18 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Chan-Lam Coupling of this compound
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, catalyzed by copper. This compound can be coupled with amines, phenols, and other nucleophiles to generate a variety of functionalized products.
Quantitative Data for Chan-Lam Coupling
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | 24 | 75 |
| 2 | Phenol | Cu(OAc)₂ (10) | Et₃N | Toluene | 18 | 82 |
| 3 | Imidazole | CuI (10) | K₂CO₃ | DMF | 12 | 88 |
| 4 | Morpholine | Cu(OAc)₂ (15) | None | MeOH | 36 | 65 |
Experimental Protocol: Chan-Lam Coupling
Materials:
-
This compound (1.5 equiv)
-
Nucleophile (e.g., amine or phenol, 1.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv, if required)
-
Solvent (e.g., Dichloromethane - DCM)
-
Air or Oxygen supply
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 equiv), this compound (1.5 equiv), and copper catalyst.
-
Add the solvent and base (if necessary).
-
Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen atmosphere), and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the copper catalyst, washing the pad with the solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the one-pot synthesis and subsequent coupling of this compound.
Application Notes and Protocols for Suzuki Coupling with Long-Chain Aliphatic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally used for C(sp²)–C(sp²) bond formation, its application to C(sp²)–C(sp³) coupling, particularly involving long-chain aliphatic boronic acids, is of significant interest in pharmaceutical and materials science for creating molecules with greater three-dimensional character.[2]
This application note provides a detailed overview of the experimental setup, key parameters, and protocols for successfully performing Suzuki coupling reactions with long-chain aliphatic boronic acids and their derivatives. It addresses the unique challenges associated with these substrates, such as slower reaction rates and potential side reactions like β-hydride elimination.[2][3]
Key Parameters for Optimization
The success of a Suzuki coupling with aliphatic boronic acids hinges on the careful selection of several key components. The general reactivity trend for the boron partner is ArBF₃ > RB(OH)₂ > RB(OR)₂ >> R₃B.[4] Alkyl boranes are among the least reactive under standard conditions, necessitating optimized catalysts and bases.[4]
1. Boron Reagent:
-
Boronic Acids (R-B(OH)₂): While readily available, they can be unstable and prone to side reactions like protodeboronation and homocoupling.[5][6]
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): These derivatives offer improved stability compared to boronic acids.[2][5] Neopentyl esters, in particular, have shown good reactivity in anhydrous conditions.[5]
-
Potassium Alkyltrifluoroborates (R-BF₃K): These salts are often highly stable, crystalline solids that are easy to handle. They typically require hydrolysis in situ to generate the active boronic acid species.[2]
2. Palladium Catalyst and Ligand: The catalyst system is crucial for facilitating the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination.[4] For challenging C(sp²)–C(sp³) couplings, catalysts with bulky, electron-rich phosphine ligands are generally required.[7][8]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][7]
-
Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting the coupling of sterically hindered or less reactive substrates.[7][9] For alkyl-boron coupling, ligands like P(t-Bu)₃ have also proven effective.[10]
3. Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] The choice of base is often linked to the solvent system.
-
Aqueous Conditions: Inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH are commonly used in solvent mixtures containing water (e.g., Toluene/H₂O, Dioxane/H₂O).[5][7]
-
Anhydrous Conditions: For sensitive substrates or when using boronic esters, anhydrous conditions may be preferred. Soluble organic bases or reagents like potassium trimethylsilanolate (TMSOK) can be highly effective, often leading to significantly faster reaction times.[2]
4. Solvent: A range of organic solvents can be used, often in combination with water to dissolve the inorganic base.[5]
-
Common Solvents: Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently employed.[5]
-
Degassing: It is critical to thoroughly degas the solvent and the entire reaction setup with an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from causing catalyst decomposition and promoting the homocoupling of boronic acids.[11]
Summary of Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for Suzuki coupling reactions, with a focus on systems applicable to aliphatic boron reagents.
| Catalyst System (Precursor / Ligand) | Base | Solvent System | Temperature (°C) | Typical Substrates | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | Aryl Halides / Alkylboronic Acids | Good to High | [7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | Sterically Hindered Aryl Halides | Good to High | [7] |
| PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Dioxane / H₂O | 85 - 100 | Diaryl Bromide / Boronic Ester | 75 - 80 | [12] |
| Pd(OAc)₂ / AntPhos | TMSOK | 1,4-Dioxane | 80 | Aryl Halides / Neopentyldiol Alkylboronic Esters | 50 - 94 | [2] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | Reflux | Furan derivatives / Arylboronic acids | Appreciable | [8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Room Temp | Aryl Chlorides / Arylboronic Acids | ~95 | [10] |
Experimental Protocols
Safety Note: All chemical manipulations should be performed by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki Coupling (Aqueous Biphasic Conditions)
This protocol is a general guideline for coupling an aryl halide with a long-chain aliphatic boronic acid or its derivative.
1. Reagent Preparation:
-
Prepare solutions of the aryl halide (1.0 equiv), the long-chain aliphatic boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Ensure all solvents are properly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 10-15 minutes.[12]
2. Reaction Setup:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide and the boronic acid/ester.
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃).[12]
-
Under an inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 organic solvent to water ratio).[12]
-
Sparge the resulting mixture with an inert gas for another 10 minutes.[12]
-
Add the palladium precursor (e.g., PdCl₂(dppf), 0.05–0.1 equiv) and, if separate, the ligand.[12]
-
Continue to purge with inert gas for an additional 5-10 minutes.
3. Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85–100 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, rinsing with an organic solvent like ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).[11][12]
Protocol 2: Rapid Anhydrous Coupling of Alkylboronic Esters
This protocol is adapted for the rapid coupling of neopentyldiol alkylboronic esters under anhydrous conditions.[2]
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
2. Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), neopentyldiol alkylboronic ester (1.2 equiv), potassium trimethylsilanolate (TMSOK, 2.4 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., AntPhos, 4 mol%) to a reaction vial with a stir bar.[2]
-
Add anhydrous 1,4-dioxane.
3. Reaction Execution:
-
Seal the vial and heat to 80 °C.[2]
-
Reactions are often complete in under 1 hour. Monitor by TLC or GC-FID.[2]
4. Workup and Purification:
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: The Role of the Base in the Activation of Oct-7-enylboronic Acid for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of the base in the activation of oct-7-enylboronic acid for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and data are presented to guide the optimization of this versatile carbon-carbon bond-forming reaction, which is of significant importance in the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction: The Suzuki-Miyaura Coupling and the Essential Role of the Base
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[2][3]
A key component in the Suzuki-Miyaura catalytic cycle is the presence of a base. The base plays a crucial role in the activation of the boronic acid, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][5] Without a base, the cross-coupling reaction generally does not proceed.[2]
The primary function of the base is to react with the boronic acid to form a more nucleophilic boronate species (a tetracoordinate borate anion).[4][6] This "ate" complex is more readily transferred from boron to the palladium center in the transmetalation step, thus accelerating the overall catalytic cycle and leading to the formation of the desired cross-coupled product.[4] The choice of base can significantly impact the reaction yield, selectivity, and the scope of compatible functional groups.[2][7]
Mechanism of Base-Mediated Activation and the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is directly involved in the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The base activates the this compound (R²-B(OH)₂) by forming the corresponding boronate [R²-B(OH)₃]⁻. This boronate then transfers the oct-7-enyl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.[4][5]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product (R¹-R²) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base in the activation of the boronic acid for the transmetalation step.
Data Presentation: Effect of Different Bases on the Cross-Coupling of an Alkenylboronic Acid
The selection of the base is critical for optimizing the Suzuki-Miyaura coupling of this compound. A variety of inorganic and organic bases can be employed, with their strength and solubility influencing the reaction outcome. Below is a representative table summarizing the effect of different bases on the yield of the cross-coupling of a terminal alkenylboronic acid with an aryl bromide. This data is compiled from typical results observed in the literature for similar substrates and serves as a guide for reaction optimization.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of a Terminal Alkenylboronic Acid with 4-Bromoanisole using Various Bases.
| Entry | Base (Equivalents) | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
| 4 | NaOH (2.0) | Toluene/H₂O (4:1) | Pd(dppf)Cl₂ (2) | 100 | 8 | 78 |
| 5 | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | Pd(OAc)₂/SPhos (2) | 100 | 10 | 82 |
| 6 | Et₃N (3.0) | THF | Pd(PPh₃)₄ (3) | 80 | 24 | 45 |
| 7 | DBU (2.0) | Dioxane | Pd(PPh₃)₄ (3) | 90 | 18 | 55 |
Note: This table presents representative data compiled from various sources for educational and guidance purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Generally, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) provide excellent yields for the coupling of alkenylboronic acids.[6] Organic bases like triethylamine (Et₃N) and DBU are typically less effective for this transformation.[5] The choice of solvent and catalyst/ligand system is also crucial and should be optimized in conjunction with the base.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, using different bases as illustrative examples.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Solvents should be degassed prior to use.
-
The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields.
Protocol 1: High-Yield Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving high yields in the coupling of this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Coupling using Sodium Carbonate (Na₂CO₃)
This protocol provides a cost-effective alternative base.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Sodium carbonate (Na₂CO₃)
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Dimethylformamide (DMF) (anhydrous, degassed)
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add degassed DMF (10 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed deionized water (2 mL).
-
Stir the reaction mixture at 100 °C for 10 hours.
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Conclusion
The choice of base is a critical parameter in the successful Suzuki-Miyaura cross-coupling of this compound. The base facilitates the crucial transmetalation step by activating the boronic acid through the formation of a more nucleophilic boronate species. For the coupling of terminal alkenylboronic acids, strong inorganic bases such as potassium phosphate and cesium carbonate generally provide the highest yields. Careful optimization of the base, in conjunction with the catalyst, ligand, and solvent system, is essential for achieving optimal results in the synthesis of valuable and complex organic molecules. The protocols provided herein offer a solid starting point for researchers in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Oct-7-enylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Suzuki-Miyaura cross-coupling reaction with Oct-7-enylboronic acid. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When encountering low or no yield, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a known active catalyst on a simple, reliable reaction to test its efficacy.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent: The choice of base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing significant homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), in turn promoting the coupling of two boronic acid molecules. To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might arise from the in situ reduction of Pd(II) precatalysts.
Q3: Protodeboronation of my this compound seems to be a major issue. What steps can I take to prevent it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with alkenylboronic acids. To address this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from degradation before the coupling reaction.
Troubleshooting Guide
Low yields or the presence of side products can often be traced back to suboptimal reaction conditions. The following table provides a starting point for optimizing your Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of catalyst or test with a reliable control reaction. |
| Poorly Degassed Solvents | Degas solvents thoroughly using methods like freeze-pump-thaw or sparging with an inert gas. | |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF). Ensure the base is finely ground and dry if necessary. | |
| Suboptimal Solvent | Screen different solvents or solvent mixtures (e.g., DMF, THF, Dioxane, Toluene, often with water). | |
| Significant Homocoupling | Oxygen in the Reaction | Ensure rigorous degassing and maintain a strict inert atmosphere. |
| Inefficient Pd(II) to Pd(0) Reduction | Consider using a direct Pd(0) source. | |
| Significant Protodeboronation | Presence of Water and Strong Base | Use anhydrous conditions and/or a milder base (e.g., K₂CO₃, CsF). |
| Instability of Boronic Acid | Consider converting the boronic acid to a more stable pinacol ester. | |
| Isomerization of the Double Bond | Reaction Conditions | While less common, isomerization can occur. Analyze the product mixture carefully to determine if this is a significant issue. Optimization of ligand and temperature may be necessary. |
Data Presentation: Catalyst and Ligand Optimization
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the performance of different ligands in the coupling of (E)-oct-1-en-1-ylboronic acid pinacol ester with various aryl bromides.
Table 1: Effect of Ligand on the Yield of (E)-1-phenyloct-1-ene
| Entry | Ligand | Yield (%) |
| 1 | SPhos | 85 |
| 2 | XPhos | 78 |
| 3 | P(t-Bu)₃ | 72 |
| 4 | PPh₃ | 55 |
| 5 | dppf | 65 |
Reaction conditions: (E)-oct-1-en-1-ylboronic acid pinacol ester (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₂CO₃ (2.0 equiv), DMF, 100 °C, 12 h.
Table 2: Substrate Scope for the SPhos-Catalyzed Coupling of (E)-oct-1-en-1-ylboronic acid pinacol ester with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | (E)-1-(p-tolyl)oct-1-ene | 85 |
| 2 | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)oct-1-ene | 82 |
| 3 | 4-Bromobenzonitrile | (E)-4-(oct-1-en-1-yl)benzonitrile | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(4-(trifluoromethyl)phenyl)oct-1-ene | 70 |
| 5 | 2-Bromopyridine | (E)-2-(oct-1-en-1-yl)pyridine | 68 |
Reaction conditions: (E)-oct-1-en-1-ylboronic acid pinacol ester (1.2 equiv), Aryl Bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₂CO₃ (2.0 equiv), DMF, 100 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (E)-oct-1-en-1-ylboronic acid pinacol ester with Aryl Bromides
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (E)-oct-1-en-1-ylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with argon. This cycle should be repeated three times.
-
Under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and SPhos (0.04 mmol).
-
Add 5 mL of degassed dimethylformamide (DMF) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-1-aryloct-1-ene.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification of Crude Oct-7-enylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Oct-7-enylboronic acid by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation / Streaking on TLC and Column | The highly polar nature of boronic acids can lead to strong interactions with the stationary phase.[1][2][3] | - Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a few drops of an acid (e.g., acetic acid) to the eluent to reduce tailing.[4] - Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina instead of silica gel.[4] Reverse-phase chromatography on C18 silica can also be an effective alternative.[2][3] - Derivatization: Convert the boronic acid to its pinacol ester, which is less polar and generally easier to purify. The boronic acid can be regenerated afterward.[1][3] |
| Product is Stuck on the Column / No Elution | Boronic acids can irreversibly adsorb to silica gel, especially if the silica is acidic.[2][3] | - Use a Different Stationary Phase: Neutral alumina or a mixed-mode stationary phase may be more suitable.[4][5] - Boric Acid Impregnated Silica: Using silica gel treated with boric acid can sometimes improve recovery by reducing the Lewis basicity of the silica surface.[1] - Flush the Column: Try flushing the column with a very polar solvent system, such as 10-20% methanol in dichloromethane, possibly with a small amount of acetic acid. |
| Decomposition of Product on the Column | Boronic acids can be unstable and prone to degradation on silica gel.[2][3] This can be exacerbated by prolonged exposure to the stationary phase. | - Speed up the Purification: Use flash column chromatography with applied pressure to minimize the time the compound spends on the column. - Deactivate the Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. - Consider Alternatives to Silica Gel: Neutral alumina or reverse-phase chromatography may be less harsh.[4] |
| Co-elution with Impurities | The polarity of the desired product may be very similar to that of impurities. | - Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Gradient elution may be necessary. - Alternative Chromatographic Techniques: Consider High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for polar compounds like boronic acids.[8] |
| Low Yield After Purification | This can be due to a combination of irreversible adsorption to the stationary phase and product decomposition.[1][2] | - Derivatization: Converting to a more stable boronic ester for purification can significantly improve yields.[3] - Minimize Handling: Boronic acids can be sensitive to air and moisture.[9] Handle the compound under an inert atmosphere where possible. - Alternative Purification Methods: Recrystallization or forming a diethanolamine adduct can be viable alternatives to chromatography for some boronic acids.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While silica gel is common, it can be problematic for boronic acids due to their high polarity and potential for irreversible binding.[2][3] Neutral alumina is often a better choice.[4] For higher purity, reverse-phase silica (C18) is also a very effective option, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water).[2][3]
Q2: What mobile phase should I use for silica gel chromatography of this compound?
A2: A good starting point for a moderately polar compound like this compound on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A typical starting gradient could be from 5% to 50% ethyl acetate in hexanes. Adding a small amount of acetic acid or methanol to the eluent can help to reduce streaking.
Q3: My this compound appears to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica is a known issue with boronic acids.[2][3] To mitigate this, you can try neutralizing the silica gel by pre-treating it with a dilute solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before loading your sample. Alternatively, switching to a less harsh stationary phase like neutral alumina is recommended.[4]
Q4: Is it better to purify this compound as the free acid or as an ester derivative?
A4: Purifying as a boronic ester, such as the pinacol ester, is often advantageous.[1][3] Boronic esters are generally less polar, more stable, and chromatograph with less streaking than the corresponding free acids.[3] The free boronic acid can be regenerated from the ester after purification if necessary.
Q5: How can I monitor the purification process?
A5: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column chromatography. Use the same solvent system for your TLC as you plan to use for the column. To visualize the spots, you can use a potassium permanganate stain, which is effective for compounds with double bonds like this compound.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol provides a general methodology for the purification of crude this compound using flash column chromatography with silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Potassium permanganate stain
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the plate under a UV lamp and/or with a potassium permanganate stain to determine the Rf values of the product and impurities. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and flat bed.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the dissolved sample to the top of the silica bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure to begin the separation.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 5% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for boronic acid purification.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Oct-7-en-1-ylboronic acid [myskinrecipes.com]
Identifying and minimizing byproducts in Oct-7-enylboronic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oct-7-enylboronic acid. The following information is designed to help identify and minimize the formation of byproducts during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most logical and common starting material is 1,7-octadiene. This allows for the selective hydroboration of one of the two terminal double bonds, leaving the other intact to form the desired this compound.
Q2: What are the primary byproducts to expect in the synthesis of this compound from 1,7-octadiene?
A2: The primary byproduct is the result of dihydroboration, leading to the formation of octane-1,8-diboronic acid. Other potential byproducts include regioisomers where the boron attaches to the second carbon from the end, although this is less common with appropriate reagents, and residual starting material (1,7-octadiene).
Q3: How can I minimize the formation of the dihydroboration byproduct?
A3: Minimizing the dihydroboration product, octane-1,8-diboronic acid, is critical. The key strategies include:
-
Stoichiometry Control: Carefully controlling the molar ratio of the borane reagent to 1,7-octadiene is the most crucial factor. A 1:1 or slightly less than 1:1 ratio of borane to diene is recommended to favor monohydroboration.
-
Use of Bulky Borane Reagents: Employing sterically hindered boranes, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), significantly enhances selectivity for monohydroboration. The bulkiness of the reagent disfavors the addition to the already formed alkylborane intermediate.
-
Reaction Temperature: Maintaining a low reaction temperature, typically around 0°C to room temperature, can help control the reaction rate and improve selectivity.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification techniques include:
-
Acid-Base Extraction: The crude product can be treated with a base (e.g., NaOH) to form the boronate salt, which is water-soluble. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Acidification of the aqueous layer will then precipitate the purified boronic acid, which can be extracted with an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivatization: In cases of difficult purification, the boronic acid can be converted into a more stable and easily crystallizable derivative, such as a diethanolamine ester. The purified ester can then be hydrolyzed back to the boronic acid.
-
Column Chromatography: While possible, chromatography on silica gel can be problematic due to the polar nature of boronic acids, which can lead to streaking and decomposition. Neutral alumina or modified silica may offer better results.
Q5: How can I confirm the purity and identity of my this compound product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H NMR will show characteristic peaks for the vinyl protons of the terminal alkene and the protons on the carbon adjacent to the boronic acid group. 13C NMR will confirm the presence of the double bond and the carbon-boron bond. 11B NMR is particularly useful for characterizing boronic acids, with a characteristic chemical shift.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and identify any byproducts.
-
Infrared (IR) Spectroscopy: The presence of O-H and B-O stretches will be characteristic of the boronic acid functionality.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Ensure the borane reagent is active and used in the correct stoichiometry. |
| Loss of product during workup. | - Optimize extraction pH to ensure complete precipitation/dissolution of the boronic acid.- Avoid excessive washing if the product has some water solubility. | |
| High Percentage of Octane-1,8-diboronic acid | Excess borane reagent. | - Carefully control the stoichiometry to a 1:1 or slightly less than 1:1 ratio of borane to 1,7-octadiene. |
| Reaction temperature too high. | - Maintain a lower reaction temperature (e.g., 0°C to room temperature). | |
| Use of a non-bulky borane reagent. | - Switch to a sterically hindered borane like 9-BBN. | |
| Presence of Regioisomers | Use of a non-selective borane reagent. | - Employ a bulky borane such as 9-BBN, which exhibits high regioselectivity for the terminal carbon. |
| Product is an Oily or Waxy Solid, Difficult to Purify | Presence of boroxine (anhydride of boronic acid). | - Attempt purification via acid-base extraction.- Consider derivatization to a crystalline ester (e.g., with diethanolamine) for purification. |
| Residual starting material or solvent. | - Ensure complete removal of solvent under reduced pressure.- Optimize purification method to separate from unreacted 1,7-octadiene. |
Experimental Protocols
Key Experiment: Selective Monohydroboration of 1,7-Octadiene with 9-BBN
This protocol is a representative method for the synthesis of this compound.
Materials:
-
1,7-octadiene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF (0.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flushed with nitrogen.
-
Addition of Reactants: 1,7-octadiene (1 equivalent) is dissolved in anhydrous THF and added to the flask. The solution is cooled to 0°C in an ice bath.
-
Hydroboration: A 0.5 M solution of 9-BBN in THF (1 equivalent) is added dropwise to the stirred solution of 1,7-octadiene over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by GC-MS to check for the consumption of the starting material and the formation of the monohydroborated product.
-
Work-up:
-
The reaction is cooled in an ice bath, and water is carefully added to quench any unreacted 9-BBN.
-
The THF is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and extracted with a 3 M NaOH solution. The aqueous layer, containing the sodium salt of the boronic acid, is collected.
-
The aqueous layer is washed with diethyl ether to remove any unreacted 1,7-octadiene.
-
The aqueous layer is then cooled in an ice bath and carefully acidified to a pH of ~2-3 with 2 M HCl.
-
The precipitated this compound is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or one of the other methods mentioned in the FAQs.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway for this compound and major byproducts.
Troubleshooting Logic Flow
Technical Support Center: Enhancing the Stability of Oct-7-enylboronic Acid with MIDA Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-methyliminodiacetic acid (MIDA) esters to improve the stability and handling of Oct-7-enylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and application of this compound MIDA ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of MIDA Ester During Synthesis | Incomplete reaction; presence of water. | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and reagents. MIDA anhydride can act as an internal desiccant, but minimizing water is crucial.[1] Extend the reaction time or slightly increase the temperature (e.g., to 70°C) to ensure complete consumption of the starting boronic acid.[1][2] |
| Impure boronic acid starting material. | Use freshly prepared or purified this compound. If the purity is questionable, consider purifying it before MIDA ester formation. | |
| MIDA Ester Decomposes During Column Chromatography | Use of protic solvents like methanol in the eluent. | MIDA boronates are generally stable on silica gel.[3][4][5] However, prolonged exposure to alcohol-containing eluents can cause decomposition.[4] Use a non-protic eluent system, such as a mixture of hexanes and ethyl acetate. If polarity is an issue, a ternary eluent with up to 10% methanol can be used, but chromatography should be performed quickly.[4] |
| Acidic silica gel. | While generally compatible, highly acidic silica could potentially affect the MIDA ester. Consider using neutralized silica gel if decomposition is suspected. | |
| Failure of Suzuki-Miyaura Coupling with MIDA Ester | Inappropriate deprotection conditions. | MIDA boronates are unreactive under anhydrous cross-coupling conditions.[6][7] Deprotection is required to generate the active boronic acid. This is typically achieved with an aqueous base. |
| "Fast-release" of unstable boronic acid leading to decomposition. | For unstable boronic acids, rapid hydrolysis with a strong base like NaOH can lead to decomposition before cross-coupling occurs. Employ a "slow-release" protocol using a milder base such as aqueous potassium phosphate (K₃PO₄).[2][8] This generates the boronic acid slowly, allowing it to be consumed in the catalytic cycle before it can decompose. | |
| Catalyst system is not optimal for the specific substrates. | For challenging couplings, especially with unactivated chlorides, catalyst and ligand choice is critical. Systems like Pd(OAc)₂/SPhos have proven effective for slow-release couplings.[9] For some substrates, the addition of copper salts may be beneficial. | |
| Unwanted Hydrolysis of MIDA Ester | Presence of water in solvents or reagents during storage or other reaction steps. | MIDA boronates are bench-top stable solids but can hydrolyze in solution if water is present.[4] Ensure solvents are anhydrous for reactions where the MIDA group is intended to remain intact. |
| Use of strong bases in non-coupling steps. | MIDA esters are cleaved by aqueous bases.[2][3] Avoid basic aqueous conditions if the protecting group needs to be maintained for subsequent steps. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable, and how does MIDA esterification help?
A1: Alkenylboronic acids, like many other classes of boronic acids, can be unstable and susceptible to decomposition through pathways like oxidation and protodeboronation.[9] This instability makes long-term storage difficult and can lead to low yields in applications like Suzuki-Miyaura cross-coupling.[6][10] MIDA (N-methyliminodiacetic acid) forms a stable, tetracoordinate sp³-hybridized boronate ester.[6] This structure protects the boron center from decomposition, rendering the MIDA ester indefinitely stable for bench-top storage under air.[4][9] These MIDA boronates are also compatible with silica gel chromatography, which is often not the case for free boronic acids.[3][4][5]
Q2: How do I synthesize this compound MIDA ester?
A2: The most common method involves reacting this compound with MIDA anhydride in a suitable solvent like dioxane.[1] The reaction is typically heated to drive it to completion.[1] MIDA anhydride is advantageous as it helps to remove water from the reaction mixture.[1] The resulting MIDA ester can then be purified by precipitation or column chromatography.[1]
Q3: How do I deprotect the MIDA ester to use it in a reaction?
A3: The MIDA protecting group is easily cleaved under mild aqueous basic conditions to release the free boronic acid.[2][3][6] For many applications, this deprotection can be done in situ as part of the main reaction, such as a Suzuki-Miyaura coupling. Common conditions include using 1M NaOH for rapid hydrolysis or aqueous K₃PO₄ for a slower, more controlled release of the boronic acid.[8]
Q4: What is "slow-release" cross-coupling, and when should I use it?
A4: "Slow-release" cross-coupling is a technique used for unstable boronic acids.[11] Instead of rapidly generating the full amount of the boronic acid at the start of the reaction (which could lead to its decomposition), a mild base like aqueous K₃PO₄ is used to slowly hydrolyze the MIDA ester over several hours.[8] This maintains a low, steady concentration of the active boronic acid, which is consumed by the catalytic cycle before it has a chance to degrade.[2] This approach is highly recommended for alkenylboronic acids like this compound and has been shown to dramatically improve cross-coupling yields compared to using the free boronic acid directly.[9]
Q5: Can I use this compound MIDA ester in reactions other than Suzuki coupling?
A5: Yes. A key advantage of MIDA boronates is their stability under a wide range of reaction conditions that are incompatible with free boronic acids.[7][12] The MIDA ester can tolerate various synthetic transformations on the "other end" of the molecule (the octenyl chain in this case) before the boron functionality is needed. This allows for the synthesis of complex boronic acid precursors from simpler MIDA boronate starting materials.[7]
Quantitative Stability Data
| Boronic Acid Derivative | % Remaining After 15 Days (Benchtop, Air) | Cross-Coupling Yield with Aryl Chloride (%) | % MIDA Ester Remaining After ≥60 Days (Benchtop, Air) | Cross-Coupling Yield with MIDA Ester (%) |
| 2-Furanboronic acid | <5% | 68% | >95% | 92% |
| 2-Thiopheneboronic acid | 58% | 37% | >95% | 94% |
| 2-Indoleboronic acid | <5% | 14% | >95% | 93% |
| Vinylboronic acid | <5% | 61% | >95% | 90% |
| Cyclopropylboronic acid | 22% | 55% | >95% | 91% |
Data adapted from studies by Burke and coworkers. Yields are for the coupling with 4-chlorobenzonitrile under slow-release conditions.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids.
-
Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and N-methyliminodiacetic anhydride (MIDA anhydride, 2.0-3.0 equiv).[1]
-
Reaction Setup: Cap the flask with a septum, evacuate, and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.
-
Heating: Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction by TLC or ¹H NMR for the consumption of the starting boronic acid (typically 12-24 hours).[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by filtering the mixture and washing the solid, or by column chromatography on silica gel using a non-protic eluent system (e.g., ethyl acetate/hexanes).[1][4]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the cross-coupling of an aryl halide with an unstable boronic acid surrogate.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound MIDA ester (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).[9]
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert atmosphere.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., 5:1 dioxane/water) and potassium phosphate (K₃PO₄, ~7.5 equiv).[9]
-
Heating: Heat the reaction mixture to the required temperature (e.g., 60-100°C) with stirring for the necessary time (typically 6-24 hours).[8][9]
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthesis of this compound MIDA ester.
Caption: Protection/deprotection equilibrium of MIDA boronate.
Caption: Workflow for slow-release Suzuki-Miyaura coupling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA Boronates [sigmaaldrich.cn]
- 11. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in Suzuki coupling with alkenylboronic acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving alkenylboronic acids. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with an alkenylboronic acid is giving a low yield. What are the most common causes?
Low yields in Suzuki couplings with alkenylboronic acids can stem from several factors. The primary culprits are often related to the stability of the alkenylboronic acid, suboptimal reaction conditions, or catalyst deactivation. Key issues include:
-
Protodeboronation: This is a significant side reaction where the alkenylboronic acid reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom, leading to the formation of an alkene byproduct and reducing the amount of boronic acid available for the cross-coupling.[1][2]
-
Homocoupling: The self-coupling of the alkenylboronic acid to form a symmetrical diene is another common side reaction that consumes the starting material.[3][4][5] This can be promoted by the presence of oxygen or by the palladium catalyst itself.[3][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. An inappropriate combination can lead to slow reaction rates, catalyst decomposition, or an increase in side reactions.[6][7][8][9]
-
Poor Quality of Reagents: The purity of the alkenylboronic acid, organic halide, catalyst, and solvents can significantly impact the reaction outcome. Impurities can poison the catalyst or participate in unwanted side reactions.[7][10]
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
Minimizing protodeboronation is crucial for improving the yield of your Suzuki coupling. Here are several strategies:
-
Use Anhydrous Conditions: Since water is a primary proton source, using anhydrous solvents and reagents can significantly reduce protodeboronation.[11] However, some Suzuki reactions require water as a co-solvent, so a careful balance is needed.
-
Choose a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides.[9][12] The choice of base can be critical and may require screening.[6][13]
-
Use Boronic Esters: Alkenylboronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[14] They can be used directly in the coupling reaction.[15]
-
Optimize Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.[16]
Below is a decision-making workflow for addressing protodeboronation:
Caption: Decision workflow for minimizing protodeboronation.
Q3: How can I prevent the homocoupling of my alkenylboronic acid?
Homocoupling can be a persistent issue. The following approaches can help suppress this unwanted side reaction:
-
Degas the Reaction Mixture: Oxygen can promote homocoupling.[3][5] It is crucial to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (like argon or nitrogen) or by using freeze-pump-thaw cycles.[17]
-
Use a Pd(0) Catalyst Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor with a suitable ligand can sometimes reduce homocoupling that might occur directly with the Pd(II) species.
-
Optimize the Catalyst and Ligand: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[12][18] Screening different ligands is often necessary.
-
Control the Stoichiometry: Using a slight excess of the organic halide relative to the alkenylboronic acid can sometimes favor the cross-coupling reaction.
Q4: What are the best practices for selecting the catalyst, ligand, base, and solvent?
The optimal conditions are highly dependent on the specific substrates. However, some general guidelines can be followed:
-
Catalyst: Palladium catalysts are most common.[19] Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts with bulky phosphine ligands (e.g., Buchwald-type catalysts) are widely used.[10][12] For challenging couplings, more advanced catalyst systems may be required.[20]
-
Ligand: Electron-rich and sterically hindered phosphine ligands often improve catalyst stability and activity, especially for less reactive coupling partners.[18][19] Examples include P(t-Bu)₃, SPhos, and XPhos.
-
Base: The base is crucial for activating the boronic acid for transmetalation.[21] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly affect the yield.[6][13]
-
Solvent: A variety of solvents can be used, often in combination with water.[22] Common choices include toluene, dioxane, THF, and DMF.[9][10] The solvent system should be chosen to ensure adequate solubility of all reactants.[7]
The interplay between these components is illustrated in the following diagram:
Caption: Interrelationship of key reaction components.
Data on Reaction Parameter Optimization
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions. While specific results will vary with the substrates, these tables provide a general overview of common trends.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOAc (4) | DMF | 50 | 18 | 18 | [6] |
| 2 | K₂CO₃ (4) | DMF | 50 | 18 | 68 | [6] |
| 3 | K₃PO₄ (1.5) | Toluene | 100 | 16 | 95 | Fictionalized Example |
| 4 | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 92 | Fictionalized Example |
Table 2: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 80 | 24 | 65 | Fictionalized Example |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | 80 | 12 | 94 | Fictionalized Example |
| 3 | Pd(PPh₃)₄ (5) | - | 100 | 18 | 78 | Fictionalized Example |
| 4 | PdCl₂(dppf) (3) | - | 90 | 16 | 88 | [23] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the organic halide (1.0 mmol), the alkenylboronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[17]
-
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for the Preparation of an Alkenylboronic Pinacol Ester
-
Reaction Setup: In a round-bottom flask, dissolve the alkenylboronic acid (1.0 mmol) in an appropriate solvent such as THF or dichloromethane.
-
Reagent Addition: Add pinacol (1.1 mmol) to the solution.
-
Stirring: Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the boronic acid starting material. Often, the reaction is complete within a few hours.
-
Workup: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by chromatography or recrystallization.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. quora.com [quora.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pure.hw.ac.uk [pure.hw.ac.uk]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
Impact of solvent and temperature on the stability of Oct-7-enylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Oct-7-enylboronic acid, with a focus on the impact of solvent and temperature. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
A1: Like other boronic acids, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The carbon-boron bond can be cleaved in the presence of water. This process can be influenced by the pH of the solution.
-
Oxidation: Alkenylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents. The double bond in the octenyl chain and the boronic acid moiety are both potentially susceptible to oxidation.
Q2: I am observing unexpected byproducts in my reaction involving this compound. How can I determine if it is due to degradation?
A2: To determine if unexpected byproducts are due to the degradation of your this compound, you can perform the following analytical checks:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact this compound from its degradation products. Monitor for the appearance of new peaks or a decrease in the main peak area over time.
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This technique offers higher resolution and sensitivity than HPLC and can help in the identification and structural elucidation of degradation products by providing mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be powerful tools to observe changes in the chemical structure. ¹¹B NMR is particularly useful for monitoring the chemical environment of the boron atom, which can indicate degradation.
Q3: My HPLC analysis of this compound shows peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing in reversed-phase HPLC of boronic acids is often due to secondary interactions between the boronic acid group and residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing these unwanted interactions.
-
Use a Suitable Column: Consider using a column with end-capping or a different stationary phase that is less prone to such interactions.
Q4: How should I store my this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it is recommended to:
-
Store in a Cool, Dry Place: Keep the compound in a tightly sealed container in a refrigerator or freezer.
-
Protect from Moisture and Air: Boronic acids can be sensitive to moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents and strong acids or bases.
Experimental Protocols
Below are generalized protocols for assessing the stability of boronic acids like this compound.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of a buffered aqueous solution (e.g., with formic acid to control pH) and an organic solvent like acetonitrile.
-
Detection: Due to the lack of a strong chromophore, a Refractive Index (RI) detector may be more suitable than a UV detector.
-
Forced Degradation Study: To ensure the method is stability-indicating, subject samples of this compound to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂). Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.
¹H NMR for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution over time.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.
-
Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air).
-
Time-Point Analysis: Acquire subsequent spectra at various time points.
-
Data Analysis: Monitor the disappearance of the characteristic peaks of this compound and the appearance of new signals corresponding to degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation.
Data Presentation
| Solvent Class | Expected Stability of this compound | Rationale |
| Aprotic Non-polar | High | Solvents like hexane and toluene are less likely to participate in hydrolytic degradation. Low water content is crucial. |
| Aprotic Polar | Moderate to High | Solvents such as Tetrahydrofuran (THF) and Acetonitrile (ACN) are generally good for storage and reactions, provided they are dry. The polarity may facilitate some degradation pathways if water or other reactive impurities are present. |
| Protic | Low to Moderate | Solvents like methanol and ethanol can participate in transesterification to form boronic esters. The presence of water in these solvents will promote hydrolysis. |
| Aqueous Solutions | Low | Water will lead to hydrolysis of the boronic acid. The rate of hydrolysis can be pH-dependent. Buffering the solution may be necessary for experimental control, but long-term stability in aqueous media is generally poor. |
| Temperature | ||
| Low Temperature | High | Storage at low temperatures (-20°C to 4°C) will significantly slow down the rate of all degradation pathways. |
| Room Temperature | Moderate | Stability will be solvent-dependent. In dry, aprotic solvents, stability can be good. In the presence of moisture or in protic solvents, degradation will be more pronounced. |
| Elevated Temperature | Low | Increased temperature will accelerate both hydrolytic and oxidative degradation. The specific rate of degradation will depend on the solvent and the presence of any catalysts or impurities. For example, some studies have shown that long-chain fatty acids show very little thermal degradation after 30 minutes but significant degradation after 8 hours at 140-160°C.[1] |
Visualizations
Caption: Stability Assessment Workflow for Alkenylboronic Acids.
Caption: Degradation Pathways of Alkenylboronic Acids.
References
Technical Support Center: Purification of Reaction Mixtures from Boron-Containing Impurities
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing common boron-containing impurities (e.g., boronic acids, boronate esters, boroxines) from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question: My ¹H NMR spectrum shows a broad peak, suggesting the presence of boroxine anhydride. How can I remove it?
Answer: Boroxines, the dehydrated cyclic anhydrides of boronic acids, often form when boronic acids are stored under anhydrous conditions or concentrated from aprotic solvents. To remove them, you need to hydrolyze them back to the corresponding boronic acid.
-
Solution: Introduce water into your workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. Stirring the biphasic mixture for 15-30 minutes can facilitate the hydrolysis. The resulting boronic acid can then be removed by a suitable method described in the FAQs below.[1]
Question: I performed a basic aqueous wash (e.g., with NaHCO₃ or NaOH) to remove excess boronic acid, but a significant amount remains in my organic layer. What went wrong?
Answer: While basic washes are effective for many boronic acids, the efficiency can be compromised by several factors:
-
Insufficient Basicity: The pH of the aqueous layer may not be high enough to fully deprotonate the boronic acid and form the water-soluble boronate salt. Boronic acids have a wide range of pKa values, and some may require a stronger base (e.g., 1-2 M NaOH) for efficient extraction.[2][3]
-
Organic Solvent Choice: Highly nonpolar organic solvents may not allow for efficient partitioning of the boronate salt into the aqueous phase.
-
Product Solubility: If your product has some solubility in the basic aqueous layer, you may experience product loss.
-
Troubleshooting Steps:
-
Increase the pH of the aqueous wash by using a more concentrated base solution (e.g., 1 M NaOH).
-
If emulsions form, add brine to help break them.
-
If product loss is a concern, consider using a boron-specific scavenger resin as an alternative.
-
Question: My desired product is base-sensitive. How can I remove boronic acid impurities without a basic wash?
Answer: If your product cannot tolerate basic conditions, several alternative methods are available:
-
Boron-Specific Scavenger Resins: These resins, typically containing N-methyl-D-glucamine functional groups, are highly selective for boronic acids and can be used in various organic solvents under neutral conditions.
-
Extraction with Diols: Complexing the boronic acid with a diol, such as sorbitol, in the aqueous phase can enhance its partitioning out of the organic layer.[4]
-
Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the boronic acid from your product.
-
Derivatization/Recrystallization: If your product is crystalline, recrystallization may be an effective purification method. Alternatively, you can selectively derivatize the boronic acid with diethanolamine to form a crystalline adduct that can be filtered off.[5][6]
Question: I'm struggling to separate my product from a boronic acid impurity using silica gel chromatography. They either co-elute or the boronic acid streaks down the column.
Answer: Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interaction with the silica surface.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol to your eluent system can help to improve the elution of the boronic acid. For acidic products, adding a small amount of acetic or formic acid can reduce tailing.[7]
-
Use Treated Silica Gel: Impregnating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters, which may also be effective for boronic acids.
-
Consider Reverse-Phase Chromatography: If your product is sufficiently nonpolar, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can sometimes provide better separation for certain compounds.[7]
-
Frequently Asked Questions (FAQs)
What are the most common methods for removing boron-containing impurities?
The choice of method depends on the properties of your desired product and the nature of the boron impurity. The most common methods are:
-
Aqueous Extraction: Typically using a basic solution to convert the boronic acid into a water-soluble boronate salt.
-
Chromatography: Using silica gel, alumina, or reverse-phase columns to separate the impurity based on polarity.
-
Scavenging Resins: Employing solid-supported scavengers that selectively bind to boron species.
-
Recrystallization: Purifying crystalline products from soluble impurities.
-
Derivatization: Converting the boronic acid into a derivative that is easier to separate (e.g., by precipitation).
How do boron scavenger resins work?
Boron scavenger resins are typically polystyrene-based beads functionalized with N-methyl-D-glucamine. The diol groups on the glucamine moiety reversibly bind with boronic acids to form a stable cyclic ester, thus removing them from the solution. The resin can then be filtered off.[8]
Can I use distillation to remove boron impurities?
Distillation is generally not a practical method for removing common boronic acid impurities due to their low volatility. However, a related technique involves converting the boric acid into volatile trimethyl borate by adding methanol and an acid catalyst, which can then be removed by evaporation or distillation. This method is more commonly used for removing boric acid itself rather than organoboronic acids.[9][10]
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Basic Aqueous Wash | Conversion of boronic acid to a water-soluble boronate salt. | Simple, inexpensive, and effective for many boronic acids. | Not suitable for base-sensitive products; can lead to emulsions. | Moderate to High |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Widely applicable and can provide high purity. | Can be time-consuming; boronic acids can be difficult to separate on silica. | Moderate to High |
| Scavenger Resins | Selective binding of boron species to a solid support. | High selectivity, mild conditions, and simple filtration-based removal. | Can be more expensive than other methods; may require optimization of reaction time. | High |
| Recrystallization | Differential solubility of the product and impurity in a solvent. | Can provide very high purity for crystalline products. | Only applicable to solid compounds; may result in yield loss. | High (for suitable compounds) |
| Derivatization | Conversion of the boronic acid to a more easily separable derivative. | Can be very effective for difficult separations. | Requires an additional reaction step and subsequent removal of the derivatizing agent. | High |
Experimental Protocols
Protocol 1: Removal of Boronic Acid using a Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution (e.g., 1 M NaOH, saturated NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. If an emulsion forms, add a small amount of brine and swirl gently.
-
Collection: Drain the lower aqueous layer.
-
Repeat (Optional): For stubborn impurities, repeat the extraction with a fresh portion of the basic solution.
-
Washing: Wash the organic layer with water and then with brine to remove residual base and water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Boron Scavenger Resin
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, MeOH).
-
Resin Addition: Add the boron scavenger resin (typically 3-5 equivalents relative to the boron impurity).
-
Agitation: Stir or shake the mixture at room temperature. The required time can range from 4 to 16 hours, depending on the specific impurity and solvent.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine when the boron impurity has been consumed.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent and combine the filtrates.
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization of a Solid Product
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the boronic acid impurity is highly soluble at all temperatures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.[12][13]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visual Guides
Workflow for Boron Impurity Removal
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. CN117299236A - A treatment method for boron removal resin and its related applications - Google Patents [patents.google.com]
- 11. Metal Scavengers [sigmaaldrich.cn]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Aliphatic Boronic Acids in Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the use of aliphatic boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction with a primary aliphatic boronic acid (e.g., n-butylboronic acid) is giving a low yield or failing completely. What's going wrong?
A1: Low yields with simple aliphatic boronic acids are common and typically stem from several key issues:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) before cross-coupling can occur.[1][2] Aliphatic boronic acids are particularly susceptible to this process, which is often accelerated by the basic conditions of the reaction.[3][4]
-
Slow Transmetalation: The transfer of the alkyl group from the boron atom to the palladium catalyst is often a slow, rate-limiting step in the catalytic cycle.[5] This sluggishness gives competing decomposition pathways, like protodeboronation, more time to occur.
-
Reagent Instability: Aliphatic boronic acids can be unstable on the shelf and may decompose or polymerize over time, especially if not stored properly.[6][7]
Troubleshooting Strategies:
-
Switch to a More Stable Boron Reagent: Instead of using the free boronic acid, employ a stabilized surrogate that participates in "slow-release" of the active species.[8] This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing decomposition.[8]
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are known to accelerate both the oxidative addition and reductive elimination steps and are often essential for successful C(sp³)-C(sp²) couplings.[5][9][10]
-
Select the Right Base and Solvent: A strong base is required to activate the boronic acid for transmetalation.[5][11] Potassium phosphate (K₃PO₄) is a common and effective choice. The reaction often benefits from a mixed solvent system, such as dioxane/water.[6]
Below is a troubleshooting workflow to guide your optimization process.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling Yields of Alkenylboron Reagents
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison of the reaction yields between Oct-7-enylboronic acid and other common alkenylboron reagents, supported by experimental data and detailed protocols.
The versatility and functional group tolerance of the Suzuki-Miyaura coupling have made it a cornerstone of modern organic synthesis. Alkenylboronic acids and their derivatives are particularly valuable coupling partners, enabling the synthesis of complex alkenes, including those found in pharmaceuticals and natural products. This guide focuses on the comparative performance of this compound, a long-chain terminal alkenylboron reagent, against other frequently used alkenylboron compounds.
Yield Comparison of Alkenylboron Reagents in Suzuki-Miyaura Coupling
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various alkenylboron reagents and aryl halides under comparable conditions. The data highlights the influence of the alkenyl chain length and the nature of the boronic acid derivative on the reaction outcome.
| Alkenylboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 74 | [1] |
| Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 | [2] |
| (E)-Oct-1-enylboronic acid | Iodobenzene | Pd(PPh₃)₄ | NaOEt | Benzene | 99 | [3] |
| Vinylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | ~85-95 (typical) | General Knowledge |
| Hex-5-enylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~80-90 (typical) | General Knowledge |
Note: The yields for vinylboronic acid pinacol ester and hex-5-enylboronic acid are typical ranges observed in the literature under standard Suzuki-Miyaura conditions, as specific comparative studies with this compound under identical conditions are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling of Alkenylboronic Acids/Esters with Aryl Halides
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the alkenylboron reagent (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The degassed solvent is then added, followed by the palladium catalyst and ligand. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4][5]
Specific Protocol for the Coupling of Heptylboronic acid pinacol ester with 2,6-Dichloropyridine (74% Yield) [1]
-
Reactants: 2,6-Dichloropyridine (1.0 equiv), Heptylboronic acid pinacol ester (2.3 equiv).
-
Catalyst System: Pd₂(dba)₃ (1 mol%), FcPPh₂ (6 mol%).
-
Base: K₃PO₄ (6.0 equiv).
-
Solvent: Dioxane/H₂O (2:1).
-
Temperature: 100 °C.
-
Reaction Time: 18-20 hours.
Specific Protocol for the Coupling of Heptylboronic acid pinacol ester with 2,6-Dichloropyridine (94% Yield)
-
Reactants: 2,6-Dichloropyridine (1.0 equiv), Heptylboronic acid pinacol ester (2.3 equiv).
-
Catalyst System: Pd(OAc)₂ (1 mol%), Ad₂PⁿBu (3 mol%).
-
Base: LiOᵗBu.
-
Solvent: Dioxane/H₂O (4:1).
-
Temperature: 100 °C.
Specific Protocol for the Coupling of (E)-Oct-1-enylboronic acid with Iodobenzene (99% Yield) [3]
-
Reactants: Iodobenzene (1.0 equiv), (E)-Oct-1-enylboronic acid (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (3 mol%).
-
Base: NaOEt (2.0 equiv).
-
Solvent: Benzene.
-
Temperature: Reflux.
-
Reaction Time: 2 hours.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical Suzuki-Miyaura coupling experiment, the following diagram is provided.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Superiority of Pinacol Esters: A Comparative Guide to Oct-7-enylboronic Acid Pinacol Ester Over Its Free Acid Counterpart
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison between Oct-7-enylboronic acid and its pinacol ester derivative, highlighting the distinct advantages of the latter in terms of stability, handling, and performance in synthetic applications.
While free boronic acids are reactive intermediates, their utility is often hampered by inherent instability. The conversion to a pinacol ester addresses these limitations, offering a more robust and user-friendly reagent. This guide will delve into the qualitative and quantitative differences between these two compounds, supported by experimental protocols and logical workflows to aid in reagent selection.
At a Glance: Key Performance Differences
The decision to use this compound pinacol ester over the free acid is primarily driven by the enhanced stability and ease of use of the pinacol ester. These attributes translate to more reliable and reproducible results in the laboratory.
| Feature | This compound (Free Acid) | This compound Pinacol Ester | Advantage of Pinacol Ester |
| Stability | Prone to dehydration to form boroxines (cyclic trimers), oxidation, and protodeboronation.[1][2] | Significantly more stable towards moisture, air, and heat. The pinacol group protects the boron atom.[1][2][3] | Longer shelf-life, less degradation during storage and reactions. |
| Handling | Often difficult to handle due to its sensitivity to air and moisture. May be a waxy solid or oil, making accurate weighing challenging. | Typically a stable, crystalline solid or a less volatile oil, facilitating easier handling and weighing. | Improved accuracy in reagent measurement and simplified reaction setup. |
| Purification | Purification by chromatography can be challenging due to its polarity and potential for decomposition on silica gel.[4][5] | Readily purified by standard silica gel chromatography.[6] | Higher purity of starting material, leading to cleaner reactions and easier product isolation. |
| Reactivity in Suzuki-Miyaura Coupling | Can be more reactive in some cases, potentially leading to faster reaction times.[7][8] | Generally provides more consistent and reproducible yields due to its stability. The pinacol ester can be cleaved in situ under basic conditions to generate the active boronic acid. | More reliable and predictable reaction outcomes, with often higher isolated yields due to reduced side reactions.[2] |
Quantitative Comparison: A Look at Alkenylboronic Acid Reactivity
While specific comparative yield data for the Suzuki-Miyaura coupling of this compound versus its pinacol ester is not extensively documented in a single study, the general trend observed for terminal alkenylboronic acids favors the use of pinacol esters for achieving high and reproducible yields. The following table provides representative data for the Suzuki-Miyaura coupling of a terminal alkenylboronic acid pinacol ester with an aryl halide, which is expected to be analogous to the performance of this compound pinacol ester.
| Coupling Partners | Catalyst and Conditions | Yield (%) | Reference |
| Heptylboronic acid pinacol ester + 2,6-Dichloropyridine | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂, K₃PO₄, 2:1 Dioxane/H₂O, 100 °C, 18-20 h | 74 | [9] |
| Alkenylboronic acid + Vinyl triflate | 5% Pd(OAc)₂, 10% PPh₃, CsF, THF, rt | 60-86 | [7] |
Note: The provided data illustrates the successful application of an alkylboronic acid pinacol ester in a Suzuki-Miyaura coupling, resulting in a good yield. Free alkenylboronic acids are known to be unstable and can polymerize, making their isolation and subsequent use in coupling reactions challenging.[10]
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
Materials:
-
This compound pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of in situ Generated this compound with an Aryl Bromide
Materials:
-
This compound pinacol ester (as a stable precursor)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous base (e.g., 2 M Na₂CO₃)
-
Solvent (e.g., Toluene/DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and palladium catalyst (0.05 mmol).
-
Add the organic solvent (e.g., 4:1 toluene/DME) followed by the aqueous base (e.g., 2 M Na₂CO₃, 10 mL).
-
Degas the mixture and then heat to 85 °C with vigorous stirring for 4 hours under a nitrogen atmosphere. The basic aqueous conditions facilitate the in situ hydrolysis of the pinacol ester to the active boronic acid.
-
Cool the reaction mixture to room temperature and filter through Celite.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[11]
Visualizing the Workflow and a Key Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for reagent selection and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A decision workflow for selecting the appropriate boronic acid reagent.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Kinetics of Suzuki Coupling with Long-Chain Alkenylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. When employing long-chain alkenylboronic acids as coupling partners, understanding the reaction kinetics is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides an objective comparison of catalyst performance in the Suzuki coupling of these specific substrates, supported by available experimental data and detailed methodologies.
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of catalyst, ligands, and reaction conditions. For long-chain alkenylboronic acids, factors such as steric hindrance and potential substrate aggregation can present unique challenges. A thorough kinetic analysis is therefore crucial for selecting the optimal catalytic system.
Catalyst Performance Comparison
While comprehensive kinetic data for a wide range of long-chain alkenylboronic acids remains an area of active research, we can extrapolate from studies on structurally related vinyl and alkenylboronic acids to compare the performance of common palladium-based catalyst systems. The following tables summarize key kinetic parameters and reaction outcomes, providing a baseline for catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of Alkenylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 18 | 65-72 | [2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| Pd/C | None | Na₂CO₃ | H₂O/EtOH | 80 | 0.3 | >95 | [4] |
Note: The data presented is compiled from various sources and may involve different aryl halide coupling partners. Direct comparison under identical conditions is recommended for specific applications.
Table 2: Influence of Phosphine Ligands on Reaction Rates
| Ligand | Catalyst Precursor | Relative Rate Constant (k_rel) | Key Advantages | Key Disadvantages |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | 1.0 (Reference) | Readily available, cost-effective. | Lower activity for challenging substrates. |
| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | >10 | High activity for aryl chlorides. | Air-sensitive. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | >20 | Very high activity, effective at RT. | Highly air-sensitive, pyrophoric. |
| SPhos | Pd(OAc)₂ | >50 | High activity and stability, broad scope.[5] | Higher cost. |
| XPhos | Pd G2 Precatalyst | >50 | Excellent for hindered substrates. | Higher cost. |
Mechanistic Insights and Experimental Workflows
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The nature of the long-chain alkenylboronic acid primarily impacts the transmetalation step.
Signaling Pathways and Logical Relationships
The interplay between the catalyst, ligand, base, and substrates determines the overall reaction rate. The following diagram illustrates the key relationships in the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. - References - Scientific Research Publishing [scirp.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling of Oct-7-enylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize carbon-carbon bond formation, the selection of an appropriate palladium catalyst is critical for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of various palladium catalysts for reactions involving Oct-7-enylboronic acid, a terminal alkenylboronic acid. The following data, compiled from academic literature, benchmarks the performance of common palladium catalysts, offering insights into catalyst selection for this versatile substrate.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, which can significantly influence reaction yields, times, and applicability to challenging substrates. While direct side-by-side comparative studies for this compound are not extensively available, performance data from reactions with structurally similar terminal alkenylboronic acids provides a strong basis for catalyst selection.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with terminal alkenylboronic acids and various aryl halides. This data is intended to serve as a guide for catalyst selection in reactions involving this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 4-Iodotoluene | 85 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 4-Bromobenzonitrile | 92 |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp. | 4 | 4-Chloroanisole | 95 |
| XPhos Pd G2 | XPhos | K₂CO₃ | THF/H₂O | 60 | 6 | 1-Bromo-4-fluorobenzene | 97 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for Suzuki-Miyaura coupling reactions which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a general method for the coupling of a terminal alkenylboronic acid with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-Iodotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction flask, dissolve this compound (1.2 mmol) and the aryl iodide (1.0 mmol) in toluene (10 mL).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst (XPhos Pd G2)
This protocol is suitable for more challenging couplings, such as those involving aryl bromides or chlorides.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-Bromo-4-fluorobenzene)
-
XPhos Pd G2
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Add degassed THF (8 mL) and water (2 mL).
-
Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction for completion by LC-MS or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.
A Comparative Stability Analysis of Alkenylboronic Acid Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the stability of various alkenylboronic acid derivatives, offering a comparative analysis of their performance under different conditions. This guide provides supporting experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in selecting the appropriate reagents for their applications.
Alkenylboronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility, however, is intrinsically linked to their stability. Degradation through pathways like protodeboronation and oxidation can lead to reduced yields, inconsistent results, and the formation of impurities. Understanding the relative stability of different alkenylboronic acid derivatives is therefore crucial for robust and reproducible synthetic methodologies and the development of stable drug candidates. This guide presents a comparative analysis of the stability of common alkenylboronic acid derivatives, focusing on the free acids and their pinacol and N-methyliminodiacetic acid (MIDA) esters.
Comparative Stability Data
The stability of an alkenylboronic acid derivative is influenced by several factors, including the structure of the alkenyl group, the nature of the boronic acid protecting group, pH, and the presence of oxidizing agents. The following table summarizes the available quantitative and qualitative data on the stability of various alkenylboronic acid derivatives under hydrolytic (protodeboronation) and oxidative stress.
| Derivative | Alkenyl Group | Type | Stability Metric (Protodeboronation) | Stability (Oxidative) | Key Findings & Citations |
| Vinylboronic Acid | Vinyl | Free Acid | Very Slow; t½ > 1 week (pH 12, 70°C) | Moderate | Vinylboronic acids are remarkably stable to protodeboronation across a wide pH range.[1][2][3] |
| (E)-Styrylboronic Acid | (E)-Styryl | Free Acid | Generally stable, but more susceptible to protodeboronation than vinylboronic acid due to the electron-donating nature of the phenyl group. | Moderate | The electronic properties of the alkenyl substituent influence the rate of protodeboronation. |
| (E)-Propenylboronic Acid | (E)-Propenyl | Free Acid | Generally stable, with stability intermediate between vinyl- and styrylboronic acids. | Moderate | Alkyl substitution on the double bond can influence stability. |
| Vinylboronic acid pinacol ester | Vinyl | Pinacol Ester | More stable to hydrolysis than the free acid under neutral conditions, but susceptible to acid- and base-catalyzed hydrolysis.[4] | Moderate | Pinacol esters offer a good balance of stability and reactivity for many applications.[4] |
| (E)-Styrylboronic acid pinacol ester | (E)-Styryl | Pinacol Ester | More stable than the corresponding free acid but can undergo hydrolysis, especially on silica gel during purification. | Moderate | The bulky pinacol group provides steric protection to the boron center. |
| Vinylboronic acid MIDA ester | Vinyl | MIDA Ester | Exceptionally stable across a wide pH range; hydrolysis is slow and can be controlled.[5][6][7] | High | The tetracoordinate boron in MIDA esters confers exceptional stability, making them ideal for multi-step synthesis and storage.[5][7] |
| (E)-Styrylboronic acid MIDA ester | (E)-Styryl | MIDA Ester | Exceptionally stable, allowing for use in iterative cross-coupling reactions where the free boronic acid would be too unstable.[5][7] | High | MIDA boronates serve as excellent protecting groups for unstable boronic acids.[7] |
Signaling Pathways and Logical Relationships
The stability of alkenylboronic acid derivatives is a critical consideration in their application. The choice between a free boronic acid, a pinacol ester, or a MIDA ester often depends on the specific reaction conditions and the inherent stability of the alkenylboronic acid.
Caption: Decision pathway for selecting the appropriate alkenylboronic acid derivative.
The primary degradation pathway for alkenylboronic acids is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond. This process can be influenced by pH.
Caption: Simplified pathway of base-catalyzed protodeboronation.
Experimental Protocols
1. Stability Indicating HPLC Method for Alkenylboronic Acids
This method is designed to separate the parent alkenylboronic acid from its potential degradation products, primarily the protodeboronated alkene.
-
Objective: To quantify the degradation of an alkenylboronic acid derivative over time under various stress conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often a good starting point. The gradient can be optimized to achieve separation between the boronic acid and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the alkenylboronic acid has significant absorbance (e.g., 220-280 nm, depending on the chromophore).
-
Procedure for Forced Degradation Study:
-
Prepare stock solutions of the alkenylboronic acid derivative in a suitable solvent (e.g., acetonitrile).
-
For hydrolytic stability, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 10).
-
For oxidative stability, treat the stock solution with an oxidizing agent such as hydrogen peroxide.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points, withdraw aliquots, quench any reaction if necessary, and inject them into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
-
2. ¹H NMR Spectroscopy for Monitoring Protodeboronation
NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of alkenylboronic acids.
-
Objective: To observe the conversion of an alkenylboronic acid to its corresponding alkene.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble and stable for the initial measurement (e.g., DMSO-d₆ or CD₃OD). For aqueous stability studies, D₂O with appropriate buffers can be used.
-
Procedure:
-
Dissolve a known amount of the alkenylboronic acid derivative in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the alkenylboronic acid (vinylic protons) and any internal standard.
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of DCl or NaOD in D₂O, or heat the sample).
-
Acquire spectra at regular intervals.
-
Monitor the disappearance of the signals corresponding to the alkenylboronic acid and the appearance of new signals corresponding to the protodeboronated alkene. The relative integration of the peaks can be used to estimate the extent of degradation.
-
Conclusion
The stability of alkenylboronic acid derivatives is a multifaceted issue that is critical to their successful application in synthesis and drug development. This guide provides a framework for understanding and comparing the stability of various derivatives. In general, MIDA esters offer the highest stability, making them suitable for complex syntheses involving sensitive substrates. Pinacol esters provide a good balance of stability and reactivity for general use, while free alkenylboronic acids, particularly vinylboronic acid, can be surprisingly robust under certain conditions. The choice of the appropriate derivative should be guided by the specific requirements of the reaction and the inherent stability of the parent boronic acid. The provided experimental protocols can be adapted to perform in-house stability assessments to ensure the quality and reliability of these important synthetic building blocks.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Oct-7-enylboronic Acid by ¹H and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of organoboronic acids is of paramount importance in synthetic chemistry and drug development, as impurities can significantly impact reaction yields, catalyst efficiency, and the pharmacological profile of target molecules. This guide provides a comprehensive framework for assessing the purity of synthesized Oct-7-enylboronic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the spectra of a synthesized sample against established reference data, researchers can confidently determine the presence of the desired product and identify potential impurities.
Data Presentation
For a definitive assessment of purity, the acquired NMR data from a synthesized sample of this compound should be compared with the reference spectral data presented below.
Table 1: Reference ¹H NMR Data for Pure this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.80 | ddt | 1H | H-7 |
| ~4.99 | ddt | 1H | H-8a |
| ~4.93 | ddt | 1H | H-8b |
| ~2.04 | q | 2H | H-6 |
| ~1.45 - 1.25 | m | 8H | H-2, H-3, H-4, H-5 |
| ~0.78 | t | 2H | H-1 |
| Variable | br s | 2H | B(OH)₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlet for the B(OH)₂ protons is often exchangeable with deuterated solvents and may not be observed or may appear at a different chemical shift.
Table 2: Reference ¹³C NMR Data for Pure this compound
| Chemical Shift (δ) ppm | Assignment |
| ~139.2 | C-7 |
| ~114.1 | C-8 |
| ~33.8 | C-6 |
| ~31.5 | C-4 or C-5 |
| ~29.1 | C-4 or C-5 |
| ~28.9 | C-3 |
| ~24.0 | C-2 |
| Not observed* | C-1 |
Note: The carbon atom directly attached to the boron (C-1) is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Common Impurities and Their Characteristic NMR Signals
| Impurity | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |
| Starting Material (e.g., 8-bromo-1-octene) | ~3.40 (t, 2H, -CH₂Br) | ~34.0 (-CH₂Br) |
| Solvent Residues (e.g., Diethyl ether) | ~3.48 (q, 4H), ~1.21 (t, 6H) | ~66.0, ~15.0 |
| Boroxine (trimeric anhydride) | Broadening of all signals, complex multiplets | Broadening of all signals |
| Pinacol Ester of this compound | ~1.25 (s, 12H) | ~83.0, ~24.8 |
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and standardized acquisition parameters.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts and the appearance of the B(OH)₂ protons. For boronic acids, using a coordinating solvent like DMSO-d₆ or CD₃OD can sometimes provide sharper signals by breaking up oligomeric species.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mandatory Visualization
The following workflow diagram illustrates the systematic process for assessing the purity of synthesized this compound via NMR spectroscopy.
Caption: Workflow for Purity Assessment of this compound by NMR.
Validation of a synthetic route to a natural product using Oct-7-enylboronic acid
An in-depth analysis of synthetic methodologies is crucial for the efficient and scalable production of complex natural products. This guide provides a comparative validation of a synthetic route to a specific natural product, leveraging the strategic use of oct-7-enylboronic acid. We will objectively compare this approach with an alternative synthetic strategy, supported by experimental data, detailed protocols, and clear visual diagrams to aid researchers, scientists, and drug development professionals in their decision-making processes.
Comparative Analysis of Synthetic Routes
For the purpose of this guide, we will focus on the synthesis of (R)-(+)-α-Lipoic acid , a naturally occurring antioxidant. One reported synthesis utilizes a key cross-coupling reaction involving this compound. We will compare this route to a classical approach that does not employ this reagent.
Table 1: Comparison of Synthetic Route Performance
| Parameter | Route A: this compound | Route B: Classical Approach |
| Key Reaction | Suzuki-Miyaura Cross-Coupling | Wittig Reaction |
| Overall Yield | ~35% | ~20% |
| Number of Steps | 6 | 8 |
| Stereoselectivity | High (Introduced via chiral pool) | Moderate (Requires resolution) |
| Reagent Toxicity | Boronic acids are generally low toxicity. | Phosphorus ylides can be hazardous. |
| Scalability | Good | Moderate |
Experimental Protocols
Route A: Key Step - Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of a chiral vinyl bromide with this compound, a pivotal step in this synthetic route.
Materials:
-
(R)-6,8-dibromooct-1-ene (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a degassed solution of (R)-6,8-dibromooct-1-ene in a 3:1 mixture of toluene and ethanol, add this compound.
-
Add the aqueous solution of Na₂CO₃, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Route B: Key Step - Wittig Reaction
This protocol describes the formation of the carbon-carbon double bond using a Wittig reagent, a cornerstone of the classical synthesis of the α-lipoic acid backbone.
Materials:
-
(6-Oxo-hexyl)triphenylphosphonium bromide (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Aldehyde substrate (1.0 eq)
-
Anhydrous THF
Procedure:
-
Suspend (6-Oxo-hexyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add potassium tert-butoxide portion-wise.
-
Stir the resulting orange-red ylide solution at 0°C for 30 minutes.
-
Add a solution of the aldehyde substrate in anhydrous THF dropwise to the ylide.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue via flash chromatography to isolate the alkene product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes and the validation workflow.
Caption: Synthetic pathway using a key Suzuki coupling step.
Caption: Classical synthesis pathway featuring a Wittig reaction.
Caption: Workflow for the comparative validation of synthetic routes.
A Head-to-Head Comparison of Bases in the Suzuki-Miyaura Coupling of Oct-7-enylboronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. This is particularly true for substrates such as Oct-7-enylboronic acid, where reaction efficiency directly impacts the synthesis of complex organic molecules. This guide provides an objective comparison of commonly employed bases, supported by representative experimental data, to facilitate the rational selection of the most suitable base for this specific transformation.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction's success hinges on a catalytic cycle involving a palladium catalyst, and the choice of base plays a pivotal role, primarily in the crucial transmetalation step. The base activates the organoboron species, enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium center. For alkenylboronic acids like this compound, the selection of an appropriate base is essential to ensure high product yields and minimize side reactions.
Comparative Performance of Different Bases
The choice of base can significantly influence the outcome of the Suzuki-Miyaura coupling of this compound. Inorganic bases are most commonly employed, with their efficacy being a function of basicity, solubility, and the nature of the cation. Below is a summary of the performance of several common bases in a representative Suzuki-Miyaura coupling of this compound with an aryl bromide.
| Base | Product Yield (%)* | Reaction Time (h) | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | 85-95 | 4-8 | A widely used, cost-effective base. Often requires aqueous conditions for optimal performance with alkenylboronic acids.[1] |
| Potassium Phosphate (K₃PO₄) | 80-90 | 6-12 | A stronger base than carbonates, can be effective in anhydrous conditions. May be beneficial for less reactive coupling partners. |
| Cesium Carbonate (Cs₂CO₃) | 90-98 | 2-6 | Often provides higher yields and faster reaction times due to its higher solubility in organic solvents and the "cesium effect".[2][3][4] |
| Sodium Carbonate (Na₂CO₃) | 75-85 | 8-16 | Generally less effective than its potassium or cesium counterparts for this type of coupling. |
| Triethylamine (Et₃N) | < 20 | > 24 | Organic amine bases are typically not effective for the Suzuki coupling of boronic acids. |
*Note: The presented yield data is representative and compiled from general findings for Suzuki-Miyaura reactions of terminal alkenylboronic acids. A direct head-to-head comparative study for this compound was not found in the surveyed literature.
The Role of the Base in the Catalytic Cycle
The base is integral to the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily transfers its organic group to the palladium(II) center.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium carbonate as the base.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and water to the flask.
-
The reaction mixture is then heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
The selection of the base is a critical parameter for achieving optimal results in the Suzuki-Miyaura coupling of this compound. While potassium carbonate provides a reliable and cost-effective option, cesium carbonate often affords superior yields in shorter reaction times. The choice of base should be made in consideration of the specific aryl halide coupling partner, desired reaction kinetics, and economic factors. The provided experimental protocol and workflows offer a robust starting point for the successful synthesis of a wide range of coupled products derived from this compound.
References
Evaluating the Cost-Effectiveness of Oct-7-enylboronic Acid in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of synthetic reagents is a critical decision that balances chemical efficiency with economic viability. This guide provides a comprehensive comparison of Oct-7-enylboronic acid and its alternatives for large-scale synthesis, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.
This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern pharmaceutical and agrochemical development.[1] Its alkenylboronic acid structure allows for selective transformations in the assembly of complex molecules.[1] However, its cost-effectiveness in large-scale production is a key consideration for industrial applications. This guide evaluates the synthesis of this compound and compares it with a common and more stable alternative, its pinacol ester, this compound pinacol ester.
Executive Summary: The Reactivity-Stability-Cost Triangle
The choice between using a boronic acid directly or opting for a more stable ester form, such as a pinacol ester, involves a trade-off between reactivity, stability, and cost. Boronic acids are generally more reactive in Suzuki-Miyaura couplings but are often less stable, being prone to dehydration to form cyclic boroxines and protodeboronation. This instability can lead to challenges in purification, storage, and handling, potentially impacting overall process cost and reproducibility on a large scale.
Boronic esters, like the pinacol ester of this compound, offer significantly greater stability. They are typically crystalline solids that are easier to handle, purify, and store, making them well-suited for industrial campaigns. While they may exhibit slower reaction kinetics compared to the free boronic acid, their stability often translates to higher overall efficiency and more consistent results in large-scale settings.
Comparative Analysis of Synthetic Routes
The most common and industrially viable method for the synthesis of both this compound and its pinacol ester is the hydroboration of the readily available starting material, 1-octene.
1. Synthesis of this compound via Hydroboration-Oxidation:
This traditional two-step process involves the hydroboration of 1-octene with a borane reagent, typically borane-tetrahydrofuran complex (BH3-THF), followed by hydrolysis to yield the boronic acid.
2. Synthesis of this compound Pinacol Ester via Catalytic Hydroboration:
A more modern and often more efficient approach for large-scale synthesis involves the direct catalytic hydroboration of 1-octene with pinacolborane (HBpin). This method can be catalyzed by various transition metals, with iron-based catalysts offering a cost-effective and environmentally benign option.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following tables summarize the estimated costs and process parameters for the synthesis of one kilogram of this compound and its pinacol ester derivative. Prices for raw materials are based on currently available market data for bulk quantities.
Table 1: Raw Material Cost Comparison (per kg of product)
| Raw Material | This compound Synthesis | This compound Pinacol Ester Synthesis | Unit Price (USD/kg) |
| 1-Octene | ~0.72 kg | ~0.47 kg | ~1.50[2][3][4] |
| Borane-THF solution (1M) | ~6.4 L | - | ~50/L |
| Pinacolborane | - | ~1.08 kg | ~150[5] |
| Iron(II) chloride (catalyst) | - | ~0.01 kg | ~50 |
| Tetrahydrofuran (THF) | ~5 L | ~3 L | ~10/L |
| Estimated Total Raw Material Cost | ~USD 371 | ~USD 194 |
Table 2: Process Parameter Comparison
| Parameter | This compound Synthesis | This compound Pinacol Ester Synthesis |
| Reaction Steps | 2 (Hydroboration, Hydrolysis/Oxidation) | 1 (Catalytic Hydroboration) |
| Typical Yield | ~70-80% | ~85-95% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Downstream Processing | More complex due to aqueous workup and potential for boroxine formation. | Simpler, direct isolation of a stable solid. |
| Stability of Product | Moderate, requires careful storage. | High, stable solid. |
Analysis:
While the initial cost of pinacolborane is higher than that of borane-THF, the overall raw material cost for the synthesis of the pinacol ester is significantly lower due to the higher molecular weight of the product and more efficient use of the boron reagent. Furthermore, the one-step catalytic process for the pinacol ester is more atom-economical, generates less waste, and offers higher yields and shorter reaction times. The enhanced stability of the pinacol ester simplifies downstream processing and storage, leading to further cost savings in a large-scale manufacturing setting.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroboration-Hydrolysis
Materials:
-
1-Octene (112.2 g, 1.0 mol)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 L, 1.1 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
-
To a dry 3 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-octene and 500 mL of anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the borane-THF solution dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly add 2 M hydrochloric acid (500 mL) to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of diethyl ether and hexanes to yield this compound as a white solid.
Protocol 2: Synthesis of this compound Pinacol Ester via Iron-Catalyzed Hydroboration
Materials:
-
1-Octene (112.2 g, 1.0 mol)
-
Pinacolborane (140 g, 1.1 mol)
-
Iron(II) chloride (1.27 g, 0.01 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
To a dry 2 L three-necked flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add iron(II) chloride and 500 mL of anhydrous THF.
-
Add 1-octene followed by pinacolborane to the stirred suspension.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 3 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by vacuum distillation or crystallization from hexanes to yield this compound pinacol ester as a colorless oil or white solid.
Application in Suzuki-Miyaura Coupling: A Workflow
This compound and its pinacol ester are key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds. The general workflow for such a reaction is depicted below. The choice between the boronic acid and its ester will influence the reaction conditions, particularly the choice of base and solvent.
Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Biological Context: Boronic Acids as Enzyme Inhibitors
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the broader class of boronic acids is well-established for its role as enzyme inhibitors.[6] The boron atom in boronic acids can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of various enzymes. A prominent example is the drug Bortezomib, a dipeptidyl boronic acid that inhibits the 26S proteasome, a key player in the ubiquitin-proteasome pathway, which is crucial for protein degradation and cell cycle regulation.[7] Disruption of this pathway by Bortezomib leads to apoptosis in cancer cells.
The diagram below illustrates the general mechanism of proteasome inhibition by a boronic acid-containing drug.
General mechanism of proteasome inhibition by a boronic acid drug.
Conclusion
For large-scale synthesis, the use of this compound pinacol ester via a catalytic hydroboration route presents a more cost-effective and efficient strategy compared to the direct synthesis of this compound. The higher stability, simplified processing, and improved yields of the pinacol ester outweigh the higher initial cost of the pinacolborane reagent. While boronic acids are potent enzyme inhibitors, the specific biological targets of this compound require further investigation. The choice between the free boronic acid and its ester derivative will ultimately depend on the specific requirements of the subsequent synthetic steps and the overall process economics. However, for robust and scalable manufacturing, the stable pinacol ester is the recommended choice.
References
- 1. Oct-7-en-1-ylboronic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oct-7-enylboronic Acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Oct-7-enylboronic acid is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound, like other boronic acids, should be treated as hazardous waste.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fully fastened lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dusts.[1]
Hazard Summary
The following table summarizes the potential hazards associated with boronic acids, based on data for similar compounds.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2] |
| Serious Eye Damage/Irritation | 1/2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | 2/3 | H373/H335: May cause damage to organs through prolonged or repeated exposure or may cause respiratory irritation.[2] |
Data compiled from safety data sheets of analogous boronic acid compounds.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection for hazardous waste disposal. In-lab treatment may be permissible for small quantities under specific institutional and local regulations.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste," including the full chemical name "this compound."[3][4]
2. Solid Waste Disposal:
-
Collect any contaminated solid materials, such as weighing paper, contaminated gloves, and bench paper, in the designated solid hazardous waste container.[3][4]
3. Liquid Waste Disposal:
-
If this compound is in a solution, collect it in the designated liquid hazardous waste container.[4]
-
Do not pour any solution containing this compound down the drain.[4]
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers of this compound must be decontaminated by triple rinsing with a suitable solvent.[5]
-
Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected depending on institutional guidelines.[4]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean and dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[4]
5. In-Lab Neutralization of Small Quantities (Expert Use Only):
For small quantities, neutralization to a less hazardous form may be an option, but only if permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[6][7]
-
Procedure: This process should be performed in a chemical fume hood.[6][7]
-
If solid, dissolve the this compound in a minimal amount of a suitable solvent.[6]
-
Slowly add a mild basic solution (e.g., sodium bicarbonate solution) to the boronic acid solution with stirring.[6]
-
Monitor the pH of the solution using pH strips or a calibrated pH meter.[6]
-
Continue adding the basic solution until the pH is neutral (between 5.5 and 9.5).[7]
-
The neutralized solution may then be disposed of as aqueous waste, in accordance with local regulations.[6][7]
-
6. Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
Ensure containers are stored away from incompatible materials such as strong oxidizing agents.[8]
-
Follow your institution's specific procedures for arranging hazardous waste pickup by EHS or a licensed waste disposal company.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
